1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGAOBAAEGMMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458992 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304690-94-6 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine belonging to the tetrahydroquinoline class of compounds. This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics. While specific biological activities and detailed signaling pathway involvement for this particular molecule are not extensively documented in publicly available literature, this guide aims to consolidate the existing chemical data to support further research and drug discovery efforts.
Core Chemical Properties
A summary of the fundamental chemical identifiers and properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 304690-94-6 | [1] |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Canonical SMILES | CN1CCCC2=C1C=C(C=C2)N | [1] |
| InChI Key | OMGAOBAAEGMMTF-UHFFFAOYSA-N | [1] |
| Boiling Point | 335.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.084 g/cm³ (Predicted) | [1] |
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a plausible and common synthetic strategy involves the reduction of the corresponding nitro-precursor, 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline.
Hypothetical Synthesis Workflow
References
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.
Chemical Identity
The nomenclature and various identifiers for the compound are crucial for accurate database searching and chemical inventory management.
IUPAC Name: 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline[1]
Synonyms:
-
This compound
-
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)amine[1]
-
7-Quinolinamine, 1,2,3,4-Tetrahydro-1-Methyl-(9CI)[1]
-
7-Amino-N-Methyl-1,2,3,4-Tetrahydroquinoline[1]
-
1,2,3,4-Tetrahydro-1-Methylquinolin-7-Amine[1]
-
7-Amino-1-Methyl-1,2,3,4-Tetrahydro Quinolinoe[1]
-
1-methyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride[2]
Physicochemical and Computed Properties
A summary of the key physical, chemical, and computed properties of this compound is presented below. These data are essential for experimental design, formulation development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [1][] |
| Molecular Weight | 162.23 g/mol | [] |
| CAS Number | 304690-94-6 | [1] |
| Boiling Point | 335.8 ± 35.0 °C at 760 mmHg | [] |
| Density | 1.1 ± 0.1 g/cm³ | [] |
| Flash Point | 133.5 ± 21.1 °C | [] |
| Refractive Index | 1.597 | [] |
| Topological Polar Surface Area | 29.3 Ų | [] |
| XLogP3 | 1.42 | [] |
| Hydrogen Bond Donor Count | 1 | [] |
| Hydrogen Bond Acceptor Count | 2 | [] |
Experimental Protocols
Synthesis of 7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline (Intermediate)
This procedure is adapted from the nitration of a protected tetrahydroquinoline scaffold.[4] The key step is the regioselective nitration of the aromatic ring, followed by N-alkylation.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Nitrating mixture (e.g., KNO₃ in H₂SO₄)
-
Methylating agent (e.g., Iodomethane, Dimethyl sulfate)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Dichloromethane (DCM)
-
Standard workup reagents (water, brine, drying agent like Na₂SO₄)
Procedure:
-
Nitration: A nitrating mixture is prepared by carefully dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C.[4] 1,2,3,4-Tetrahydroquinoline, dissolved in dichloromethane, is added dropwise to the cold nitrating mixture. The reaction is stirred and allowed to warm to room temperature to yield a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline.[4]
-
Separation: The isomers are separated using column chromatography.
-
N-Methylation: To a solution of the isolated 7-nitro-1,2,3,4-tetrahydroquinoline in an anhydrous solvent like DMF, a base such as potassium carbonate is added, followed by the dropwise addition of a methylating agent like iodomethane. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Workup: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude 7-nitro-1-methyl-1,2,3,4-tetrahydroquinoline.
-
Purification: The crude product is purified by column chromatography.
Synthesis of this compound (Final Product)
This step involves the reduction of the nitro group to an amine, a standard transformation in organic synthesis.
Materials:
-
7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline
-
Reducing agent (e.g., Zinc dust and Ammonium chloride,[4] or catalytic hydrogenation with Pd/C[5])
-
Solvent (e.g., Methanol/Water mixture)
Procedure (using Zn/NH₄Cl):
-
Reaction Setup: The intermediate, 7-nitro-1-methyl-1,2,3,4-tetrahydroquinoline, is dissolved in a mixture of methanol and water.[4]
-
Reduction: Zinc dust and ammonium chloride are added to the solution.[4] The mixture is heated (e.g., to 60 °C) and stirred for several hours until the reaction is complete (monitored by TLC).[4]
-
Workup: The reaction mixture is filtered to remove the zinc particles. The filtrate is concentrated to remove methanol. The aqueous residue is then basified with an appropriate base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.
Analytical Method: LC-MS/MS
For the analysis and quantification of this compound in biological matrices, a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be appropriate. A protocol developed for the analysis of the isomeric 1-methyl-1,2,3,4-tetrahydroisoquinoline could be adapted.[6]
General Workflow:
-
Sample Preparation: Extraction from the biological matrix (e.g., brain tissue, plasma) using a combination of solvent and solid-phase extraction (SPE).[6]
-
Chromatography: Separation on a reversed-phase column (e.g., C18) using a suitable mobile phase.[6]
-
Detection: Mass spectrometry using electrospray ionization (ESI) in positive mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-product ion transitions.[6]
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol described in Section 3.
Caption: Figure 1: Synthetic Workflow for this compound.
References
Technical Guide: 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 304690-94-6)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of publicly available data for CAS number 304690-94-6. It should be noted that while physicochemical properties are documented, extensive biological, pharmacological, and detailed experimental data for this specific compound are limited in peer-reviewed literature. The information presented herein is intended for research and informational purposes.
Executive Summary
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 304690-94-6, identified as 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline. The document consolidates its known physicochemical properties, structural information, and available synthesis methodologies. Due to a lack of specific biological data in the public domain, this guide also contextualizes the compound within the broader family of tetrahydroquinolines, which have been investigated for various therapeutic applications. All quantitative data is presented in structured tables, and a representative synthetic workflow is provided as a visualization.
Compound Identification and Physicochemical Properties
7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic amine. Its core structure is a tetrahydroquinoline moiety, which is a common scaffold in medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 304690-94-6 |
| Chemical Name | 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline |
| Synonyms | 1-methyl-3,4-dihydro-2H-quinolin-7-amine; 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
| Molecular Formula | C₁₀H₁₄N₂ |
| IUPAC Name | this compound |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.23 g/mol | [][2] |
| Boiling Point | 335.8 °C at 760 mmHg (Predicted) | |
| Density | 1.084 g/cm³ (Predicted) | |
| Refractive Index | 1.597 (Predicted) | |
| XLogP3 | 1.8 (Predicted) | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| SMILES | CN1CCCC2=C1C=C(C=C2)N |
| InChI Key | OMGAOBAAEGMMTF-UHFFFAOYSA-N | |
Note: Many physical properties for this specific compound are computationally predicted and have not been experimentally verified in available literature.
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 7-Aminotetrahydroquinoline Derivatives
The following protocol is a generalized representation for the synthesis of an amino-tetrahydroquinoline from its nitro precursor, a common route for this class of compounds. This is not a direct protocol for CAS 304690-94-6 but serves as an illustrative example.
Objective: To reduce a 7-nitro-tetrahydroquinoline derivative to its corresponding 7-amino form.
Materials:
-
7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline (Precursor)
-
Zinc Dust (Zn)
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Methodology:
-
A solution of ammonium chloride is prepared in a 3:7 water-to-methanol ratio.
-
The precursor, 7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline, is dissolved in methanol in a separate round-bottom flask.
-
Zinc dust is added to the solution of the nitro-compound.
-
The prepared ammonium chloride solution is then added dropwise to the reaction mixture while stirring.
-
The reaction is stirred at room temperature and monitored for completion (e.g., by Thin Layer Chromatography).
-
Upon completion, the reaction mixture is filtered to remove the zinc catalyst.
-
The filtrate is concentrated under reduced pressure to remove methanol.
-
The remaining aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline.
-
Further purification can be achieved via column chromatography if necessary.
Biological and Pharmacological Context
Direct biological, pharmacodynamic, or pharmacokinetic studies on 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline are not extensively reported in the public scientific literature. However, the tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry and has been incorporated into a wide range of biologically active molecules.
Derivatives of the broader tetrahydroquinoline class have been investigated for various activities, including:
-
Anticancer Activity: Certain tetrahydroquinoline derivatives have been synthesized and evaluated for their potential as PI3K inhibitors or for their cytotoxic effects against various cancer cell lines.
-
RORγ Inverse Agonists: The tetrahydroquinoline scaffold has been used to develop inverse agonists for the retinoic acid receptor-related orphan receptor gamma (RORγ), a target for autoimmune diseases and prostate cancer.
-
Antibacterial Agents: N-benzenesulfonyl derivatives of tetrahydroquinoline have been shown to exhibit bactericidal activity against strains like Staphylococcus aureus.
It is plausible that 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline is utilized as a chemical intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group and the tertiary amine within the heterocyclic ring provide two points for further chemical modification.
Visualizations
As no specific signaling pathways involving this compound are documented, the following diagram illustrates a generalized synthetic workflow for producing amino-tetrahydroquinoline derivatives, which is a key process for creating libraries of these compounds for drug discovery.
Caption: A logical diagram illustrating a potential multi-step synthesis pathway.
Conclusion
7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 304690-94-6) is a well-defined chemical entity with established structural and basic physicochemical properties. While it belongs to a class of compounds with significant interest in medicinal chemistry, there is a notable lack of public data regarding its specific biological activity, mechanism of action, and pharmacokinetic profile. Future research may elucidate its potential role, which is currently presumed to be that of a synthetic intermediate for the development of more complex, biologically active molecules. This guide serves as a foundational reference based on the current state of available information.
References
Uncharted Territory: The Biological Activity of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Remains Largely Unexplored
A comprehensive review of scientific literature reveals a significant lack of published data on the biological activity of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. Despite the interest in the broader class of tetrahydroquinolines for their diverse pharmacological properties, this specific molecule appears to be a largely uncharacterized entity in the realm of drug discovery and molecular biology.
Initial searches for information on this compound are often confounded by extensive research on a structurally related but distinct molecule, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . It is crucial to differentiate between these two isomers, as the placement of the nitrogen atom within the bicyclic structure fundamentally alters the molecule's shape, and likely, its biological targets and pharmacological effects.
While no specific biological data, experimental protocols, or signaling pathways could be found for this compound, the existence of a positional isomer, 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, is noted in chemical databases, suggesting that compounds with this core scaffold are synthetically accessible.
For researchers interested in this chemical space, the well-documented activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) may offer a starting point for investigation, albeit with the strong caveat that these findings are not directly transferable.
The Known Biological Landscape of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A Case Study of an Isomer
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine that has garnered significant scientific attention for its neuroprotective properties.[1][2][3][4] Its mechanism of action is believed to be multifaceted, involving:
-
Monoamine Oxidase (MAO) Inhibition: 1MeTIQ acts as an inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. This inhibition can lead to increased levels of dopamine, serotonin, and norepinephrine in the brain, suggesting potential antidepressant-like effects.
-
Dopamine Metabolism Modulation: By affecting dopamine pathways, 1MeTIQ has been investigated for its potential role in neurodegenerative diseases like Parkinson's disease.[1]
-
Free Radical Scavenging: The compound exhibits antioxidant properties, helping to neutralize harmful reactive oxygen species within the brain.[1][4]
-
Antagonism of the Glutamatergic System: 1MeTIQ may also exert its effects by modulating the activity of the glutamate system, a key excitatory neurotransmitter system in the central nervous system.[1][4]
The diverse biological activities of 1MeTIQ underscore the potential for the broader class of tetrahydroisoquinolines and, by extension, tetrahydroquinolines, to yield pharmacologically active compounds.[5][6][7]
Potential Research Directions for this compound
Given the absence of data, the biological activity of this compound represents an open field for investigation. A logical first step would be the chemical synthesis of the compound, followed by a battery of in vitro screening assays to identify potential biological targets.
Hypothetical Experimental Workflow
A hypothetical workflow for the initial characterization of this compound is presented below.
Caption: Hypothetical workflow for the initial biological characterization.
This structured approach would enable the systematic exploration of the compound's bioactivity and provide a foundation for any future drug development efforts. The synthesis of tetrahydroquinolines can often be achieved through established chemical reactions, providing a feasible route to obtaining the necessary material for such studies.
References
- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Potential Therapeutic Targets of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a synthetic compound belonging to the tetrahydroquinoline class of molecules. While direct pharmacological studies on this specific molecule are limited in publicly available literature, the tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide consolidates current research on related tetrahydroquinoline derivatives to extrapolate the potential therapeutic targets and mechanisms of action for this compound. The primary putative targets identified through analysis of analogous compounds are the mammalian target of rapamycin (mTOR) and the retinoic acid receptor-related orphan receptor gamma (RORγ). This document provides a comprehensive overview of these potential targets, associated signaling pathways, and representative experimental protocols for their investigation.
Introduction
The quinoline and tetrahydroquinoline ring systems are core structures in numerous biologically active compounds, ranging from natural products to synthetic drugs. The structural rigidity and synthetic tractability of the tetrahydroquinoline scaffold make it an attractive starting point for the development of novel therapeutics. This guide focuses on the potential therapeutic applications of this compound by examining the established activities of structurally related compounds.
Potential Therapeutic Targets
Based on the bioactivity of the broader tetrahydroquinoline class, two primary signaling pathways and their key protein targets have been identified as highly probable for modulation by this compound.
mTOR (mammalian Target of Rapamycin) Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making mTOR a prime target for oncology drug development. Several studies have identified tetrahydroquinoline derivatives as potent mTOR inhibitors.[1][2][3] The tetrahydroquinoline scaffold is considered a promising framework for the development of mTOR inhibitors for the treatment of lung cancer.[1][4]
The design of these inhibitors is often inspired by the structural characteristics of known mTOR inhibitors, suggesting that the tetrahydroquinoline core can effectively interact with the mTOR kinase domain.[5]
RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) Inverse Agonism
RORγ is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines like IL-17.[6] As such, RORγ has emerged as a significant therapeutic target for autoimmune diseases. More recently, RORγ has also been identified as a potential target in various cancers, including prostate cancer.[7]
Several studies have reported the discovery and optimization of quinoline and tetrahydroquinoline derivatives as RORγ inverse agonists.[7] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the context of RORγ, an inverse agonist would suppress its transcriptional activity, leading to a reduction in Th17 cell differentiation and IL-17 production.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes data for representative tetrahydroquinoline derivatives targeting mTOR and RORγ to provide a context for potential potency.
| Compound Class | Target | Assay Type | Representative IC50/EC50 | Reference |
| Tetrahydroquinoline Derivative | mTOR | Cellular Antiproliferative (A549 cells) | ~5-20 µM | [3] |
| 1,2,3,4-Tetrahydroquinoline Derivative | RORγ | Transcriptional Reporter Assay | ~10-100 nM | [7] |
Experimental Protocols
The following are representative, generalized protocols for assessing the activity of a test compound, such as this compound, against the putative targets. These would require optimization for the specific compound and laboratory conditions.
mTOR Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory effect of the test compound on mTOR kinase activity.
Materials:
-
Recombinant human mTOR enzyme
-
Kinase substrate (e.g., a peptide corresponding to the phosphorylation site of a known mTOR substrate)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the mTOR substrate.
-
Add the master mix to the wells containing the test compound.
-
Initiate the kinase reaction by adding the recombinant mTOR enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
RORγ Reporter Gene Assay (Cell-based)
Objective: To measure the ability of the test compound to act as an inverse agonist and inhibit RORγ-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Mammalian expression vector for human RORγ
-
Reporter plasmid containing a RORγ response element upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Co-transfect HEK293T cells with the RORγ expression vector and the ROR-responsive reporter plasmid using a suitable transfection reagent.
-
After transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells and incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percent inhibition of RORγ activity for each compound concentration and determine the IC50 value.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, the well-documented activities of the broader tetrahydroquinoline class of compounds provide a strong rationale for investigating its potential as an inhibitor of mTOR and an inverse agonist of RORγ. The information and protocols provided in this guide offer a foundational framework for researchers and drug development professionals to initiate the pharmacological characterization of this and related molecules. Further investigation is warranted to elucidate the precise mechanism of action and to validate these putative targets, which could pave the way for the development of novel therapeutics for cancer and autoimmune diseases.
References
- 1. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and development of Tetrahydro-Quinoline derivatives as dual mTOR-C1/C2 inhibitors for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Postulated Mechanism of Action of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Disclaimer: As of December 2025, a comprehensive literature search has revealed a significant lack of specific data on the biological activity and mechanism of action for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. The information presented herein is a scientifically informed extrapolation based on the known activities of structurally related tetrahydroquinoline derivatives. This guide is intended for research and drug development professionals and should be interpreted as a hypothetical framework to guide future investigation.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, both of natural and synthetic origin. Its rigid, three-dimensional structure provides a versatile framework for the development of therapeutic agents targeting a diverse range of biological targets. Derivatives of the THQ core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, neuroprotective, and receptor modulatory effects.
This technical guide will explore the postulated mechanism of action of this compound by examining the established biological activities of analogous compounds. The primary hypothesized mechanisms include:
-
Inhibition of the mTOR Signaling Pathway: Based on the activity of other substituted THQ derivatives, this compound may act as an inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.
-
Androgen Receptor Antagonism: Several THQ analogs have been identified as potent antagonists of the androgen receptor (AR), a key driver in the progression of prostate cancer.
-
Induction of Apoptosis: The cytotoxic effects of many THQ derivatives in cancer cell lines are mediated through the induction of programmed cell death, or apoptosis.
Postulated Mechanisms of Action
Inhibition of the mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in human cancers.[1] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes including protein synthesis, cell growth, and survival.[1]
It is postulated that this compound could function as an ATP-competitive inhibitor of the mTOR kinase domain. This inhibition would block the phosphorylation of downstream mTORC1 and mTORC2 substrates, such as 4E-BP1 and Akt, respectively. The downstream effects of this inhibition would lead to a decrease in protein translation and cell cycle progression, ultimately resulting in cytostatic or cytotoxic effects in cancer cells.
Androgen Receptor Antagonism
The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[2] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of genes that promote cell growth and survival.
Based on the known activity of other THQ derivatives, this compound is hypothesized to act as a competitive antagonist of the AR.[3] It would bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This would inhibit the subsequent conformational changes required for AR activation, nuclear translocation, and DNA binding, thereby blocking the transcription of AR-target genes and inhibiting the growth of androgen-dependent prostate cancer cells.
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents exert their therapeutic effects by inducing apoptosis in cancer cells. Tetrahydroquinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
It is postulated that this compound could induce apoptosis by:
-
Intrinsic Pathway: Causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and downstream executioner caspases (e.g., caspase-3).
-
Extrinsic Pathway: Upregulating the expression of death receptors (e.g., Fas, TRAIL receptors) and/or their ligands, leading to the activation of caspase-8 and subsequent executioner caspases.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for various tetrahydroquinoline derivatives from published literature. This data provides a benchmark for the potential potency of this compound.
Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 10e | A549 (Lung) | MTT | 0.033 ± 0.003 | [5] |
| 10h | MCF-7 (Breast) | MTT | 0.087 ± 0.007 | [5] |
| 10d | MDA-MB-231 (Breast) | MTT | 1.003 ± 0.008 | [5] |
| 4a | A549 (Lung) | MTT | Value not specified | [4] |
| 4a | HCT-116 (Colon) | MTT | Value not specified | [4] |
| (R)-5a | A2780 (Ovarian) | Not specified | Value not specified | [6] |
Table 2: Receptor Binding and Functional Activity of Tetrahydroquinoline Derivatives
| Compound ID | Target | Assay Type | Activity | Value (µM) | Reference |
| AT2 | Androgen Receptor | Transcriptional Activity | IC50 | Value not specified | [2] |
| C2 | Androgen Receptor | Antagonist Activity | IC50 | 0.019 | [3] |
| 6 | RORγ | Inverse Agonist Activity | IC50 | 1.45 | [7] |
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the existing medium with medium containing various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Western Blot Analysis for mTOR Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, S6K1, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[9]
Androgen Receptor Luciferase Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
-
Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., PSA promoter) and an AR expression vector.
-
Compound and Ligand Treatment: Treat the transfected cells with the test compound at various concentrations in the presence and absence of a known AR agonist (e.g., R1881).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of agonist-induced AR activity to determine the IC50 value of the antagonist.[10]
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[8]
Conclusion and Future Directions
While there is currently no direct experimental evidence for the mechanism of action of this compound, the extensive research on structurally related tetrahydroquinoline derivatives provides a strong foundation for hypothesizing its potential biological activities. The postulated mechanisms of mTOR inhibition, androgen receptor antagonism, and induction of apoptosis offer promising avenues for future investigation.
To validate these hypotheses, the following experimental workflow is recommended:
Systematic evaluation of this compound using the described experimental protocols will be essential to confirm its biological targets and elucidate its precise mechanism of action, thereby determining its potential as a novel therapeutic agent.
References
- 1. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical History of Substituted Tetrahydroquinolines
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational synthetic methodologies of substituted tetrahydroquinolines.
The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique three-dimensional structure, arising from the fusion of a benzene ring with a partially saturated pyridine ring, provides an ideal framework for the development of therapeutic agents with enhanced solubility, reduced toxicity, and improved bioavailability compared to their fully aromatic quinoline counterparts.[1] This guide delves into the historical evolution of synthetic routes to this crucial heterocyclic system, providing detailed experimental protocols for seminal reactions and summarizing key performance data.
From Quinolines to Their Saturated Counterparts: A Historical Perspective
The journey to substituted tetrahydroquinolines began with the discovery and synthesis of their aromatic precursors, quinolines. The mid-to-late 19th century witnessed the development of several foundational methods for quinoline synthesis, which laid the groundwork for the subsequent exploration of their reduced derivatives.
The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is one of the earliest and most direct methods for producing quinolines.[3][4] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3] Shortly after, in 1881, Oscar Doebner and Wilhelm von Miller developed the Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a strong acid.[5][6] This method offered a more versatile route to substituted quinolines. Another significant contribution from this era is the Combes quinoline synthesis , discovered by Alphonse Combes in 1888, which involves the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline with a β-diketone.[2][7][8]
While these methods primarily yielded quinolines, the formation of partially hydrogenated derivatives, including dihydro- and tetrahydroquinolines, was sometimes observed as a byproduct, particularly in the Doebner-von Miller reaction under certain conditions.[9] The deliberate and controlled synthesis of substituted tetrahydroquinolines became a significant area of research as chemists sought to explore the impact of saturation on the chemical and biological properties of the quinoline scaffold.
Early methods for the reduction of quinolines to their corresponding tetrahydroquinolines relied on classical chemical reducing agents. The use of tin and hydrochloric acid was a common practice for the reduction of various functional groups, including the partial reduction of aromatic heterocycles.[10] Another powerful reducing agent employed was sodium amalgam , which offered a safer alternative to elemental sodium for such transformations.[3]
The advent of catalytic hydrogenation revolutionized the synthesis of tetrahydroquinolines. The use of metal catalysts such as platinum, palladium, and nickel allowed for the efficient and selective reduction of the pyridine ring of the quinoline system under hydrogen pressure.[11] These methods provided cleaner reactions and higher yields compared to the older chemical reduction techniques.
A paradigm shift in the synthesis of substituted tetrahydroquinolines occurred with the discovery of the Povarov reaction in 1963.[12][13] This powerful multicomponent reaction involves the formal [4+2] cycloaddition of an in-situ generated imine (from an aniline and an aldehyde) with an electron-rich alkene.[9][13] A key advantage of the Povarov reaction is its ability to construct the tetrahydroquinoline ring system in a single step, often with high diastereoselectivity, directly introducing substituents at various positions.[9]
Foundational Synthetic Protocols
This section provides detailed experimental methodologies for the historical synthesis of substituted tetrahydroquinolines, focusing on the two-step approach of quinoline synthesis followed by reduction, and the direct synthesis via the Povarov reaction.
I. Two-Step Synthesis: Combes Quinoline Synthesis and Subsequent Reduction
This protocol outlines the synthesis of a substituted quinoline via the Combes reaction, followed by its reduction to the corresponding tetrahydroquinoline using tin and hydrochloric acid.
Step 1: Combes Synthesis of 2,4-Dimethyl-6-methoxyquinoline
Reaction:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 equivalent) and acetylacetone (1.1 equivalents).
-
Acid Catalyst: Slowly add concentrated sulfuric acid (catalytic amount, approximately 10 mol%) to the stirred mixture. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 130-140 °C) for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Step 2: Reduction of 2,4-Dimethyl-6-methoxyquinoline to the Corresponding Tetrahydroquinoline
Reaction:
References
- 1. benchchem.com [benchchem.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes Quinoline Synthesis [drugfuture.com]
- 9. Povarov reaction - Wikipedia [en.wikipedia.org]
- 10. 200. The action of tin and hydrochloric acid on p-dialkylaminobenzaldehydes. Part I. The mechanism of the reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
Spectroscopic and Synthetic Profile of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, along with generalized experimental protocols for acquiring such data. A workflow for the synthesis and characterization of this and similar novel compounds is also presented to guide research and development efforts.
Predicted Spectroscopic Data
The predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are derived from the fundamental principles of spectroscopy and by analogy to related structures such as 1-methyl-1,2,3,4-tetrahydroquinoline and various amino-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | d | 1H | Ar-H (H5) |
| ~6.5 | dd | 1H | Ar-H (H6) |
| ~6.4 | d | 1H | Ar-H (H8) |
| ~4.0-5.0 | br s | 2H | -NH₂ |
| ~3.2-3.4 | t | 2H | -N-CH₂- (H2) |
| ~2.9 | s | 3H | -N-CH₃ |
| ~2.7-2.9 | t | 2H | Ar-CH₂- (H4) |
| ~1.8-2.0 | m | 2H | -CH₂-CH₂- (H3) |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (C7) |
| ~144 | Ar-C (C8a) |
| ~128 | Ar-CH (C5) |
| ~120 | Ar-C (C4a) |
| ~115 | Ar-CH (C6) |
| ~112 | Ar-CH (H8) |
| ~55 | -N-CH₂- (C2) |
| ~40 | -N-CH₃ |
| ~28 | Ar-CH₂- (C4) |
| ~22 | -CH₂-CH₂- (C3) |
Solvent: CDCl₃.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular Ion) |
| 161 | [M-CH₃]⁺ |
| 147 | [M-C₂H₅]⁺ or [M-NH₂-CH₃]⁺ |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining high-quality NMR and MS data for novel organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[1][2]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution if any particulate matter is present to prevent issues with magnetic field homogeneity.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift calibration, although modern spectrometers can also reference the residual solvent signal.[3]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4] Techniques like DEPT can be used to aid in the assignment of carbon multiplicities.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.[5]
-
For less stable compounds, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a liquid chromatography (LC) system are preferable.
-
-
Ionization:
-
In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. This method provides detailed structural information.[6][7]
-
Softer ionization techniques like ESI generate protonated molecules ([M+H]⁺) with less fragmentation, which is useful for confirming the molecular weight.
-
-
Mass Analysis and Detection:
Workflow for Synthesis and Characterization
The synthesis of a novel compound like this compound would typically be followed by a rigorous characterization process to confirm its structure and purity. The diagram below illustrates a logical workflow for this process.
Caption: A general workflow for the synthesis and spectroscopic characterization of a novel amine.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a key intermediate for pharmaceutical and materials science research. The described methodology is robust, offering good yields and high purity. This document is intended for researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable scaffold in medicinal chemistry and drug discovery. This protocol outlines a three-step synthesis commencing with the selective nitration of 1,2,3,4-tetrahydroquinoline to yield 7-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction of the nitro group affords 7-amino-1,2,3,4-tetrahydroquinoline, which is then N-methylated via reductive amination to produce the final product. This document provides detailed experimental procedures, quantitative data, and visual representations of the synthetic pathway and workflow.
Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
| Parameter | Value | Reference |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | [1] |
| Reagents | Nitric acid, Sulfuric acid | [1] |
| Reaction Time | 2.5 hours | [1] |
| Temperature | -5°C to 10°C | [1] |
| Yield | 85% | [1] |
| Purity | 84% | [1] |
Table 2: Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine
| Parameter | Value | Reference |
| Starting Material | 7-Nitro-1,2,3,4-tetrahydroquinoline | General Method |
| Reagents | Palladium on Carbon (Pd/C), Hydrogen gas | [2][3] |
| Solvent | Ethanol or Ethyl Acetate | [3] |
| Pressure | Atmospheric or slightly elevated | General Method |
| Yield | >90% (Typical) | General Method |
Table 3: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1,2,3,4-Tetrahydroquinolin-7-amine | General Method |
| Reagents | Formaldehyde, Sodium borohydride | [4] |
| Solvent | Methanol | [4] |
| Reaction Time | 12-24 hours (Typical) | General Method |
| Temperature | Room Temperature | [4] |
| Yield | High (Typical) | General Method |
Experimental Protocols
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This procedure is adapted from a known method for the nitration of 1,2,3,4-tetrahydroquinoline.[1]
Materials:
-
1,2,3,4-Tetrahydroquinoline (10.60 g, 75.60 mmol)
-
Concentrated Sulfuric Acid (45.00 mL)
-
Nitric Acid (99.5%, 4.80 g, 75.60 mmol)
-
Ice
-
Sodium Carbonate
-
Dichloromethane
-
Water
-
Magnesium Sulfate
Procedure:
-
Cool concentrated sulfuric acid (30.00 mL) to -10°C in an ice/salt bath.
-
Simultaneously add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in sulfuric acid (15.00 mL) dropwise to the cooled sulfuric acid over 1 hour, ensuring the reaction temperature does not exceed 10°C.
-
Stir the reaction mixture for 2.5 hours at -5°C.
-
Pour the mixture over ice and neutralize to pH 8-9 with sodium carbonate.
-
Filter the resulting solid and wash with water.
-
Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate.
-
Evaporate the solvent to obtain 7-nitro-1,2,3,4-tetrahydroquinoline as a viscous brown oil.
Step 2: Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine
This is a general procedure for the reduction of an aromatic nitro group using catalytic hydrogenation.[2][3]
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline (from Step 1)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas
Procedure:
-
Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinolin-7-amine.
Step 3: Synthesis of this compound
This procedure utilizes a standard reductive amination protocol.[4]
Materials:
-
1,2,3,4-Tetrahydroquinolin-7-amine (from Step 2)
-
Formaldehyde (37% solution in water)
-
Sodium Borohydride
-
Methanol
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinolin-7-amine in methanol.
-
Add formaldehyde solution (approximately 1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine or aminal.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be performed by column chromatography if necessary.
Visualizations
References
Application Notes and Protocols for the Purification of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established techniques for the purification of aromatic amines and related heterocyclic compounds.
Compound Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | --INVALID-LINK--[] |
| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[] |
| Boiling Point | 335.8°C at 760 mmHg | --INVALID-LINK--[] |
| Density | 1.084 g/cm³ | --INVALID-LINK--[] |
| Appearance | Not specified, likely an oil or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from structural analogy |
Purification Strategies
The primary methods for purifying this compound are column chromatography and recrystallization, often employed sequentially to achieve high purity. The choice of method will depend on the nature and quantity of impurities present in the crude material.
A general workflow for the purification is presented below:
Caption: General purification workflow for this compound.
Experimental Protocols
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating the target compound from less polar and more polar impurities. Due to the basic nature of the amine groups, standard silica gel can lead to poor separation and product tailing. Therefore, the use of a modified stationary phase or a mobile phase containing a basic additive is recommended.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh) or Amine-functionalized silica gel
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (TEA) or Ammonia in Methanol (if using standard silica)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol Workflow:
Caption: Workflow for flash column chromatography purification.
Detailed Steps:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
If using standard silica, add a small percentage of triethylamine (e.g., 0.5-1%) to the eluent to prevent peak tailing.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with different polarities.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Typical Eluent Systems for Aromatic Amines:
| Stationary Phase | Mobile Phase System (Gradient) | Modifier |
| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Ammonia in Methanol |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None required |
Method 2: Recrystallization via Salt Formation
Recrystallization is an excellent technique for obtaining highly pure crystalline material. Since many free amines are oils or low-melting solids, converting the amine to a salt can facilitate the formation of a stable crystal lattice. The hydrochloride or hydrobromide salts are common choices.
Materials:
-
Purified or semi-pure this compound (from chromatography)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Suitable recrystallization solvent(s) (e.g., ethanol, isopropanol, acetonitrile, water)
-
Anti-solvent (e.g., diethyl ether, hexane)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for free-basing)
Protocol Workflow for Salt Formation and Recrystallization:
Caption: Workflow for purification by salt formation and recrystallization.
Detailed Steps:
-
Salt Formation:
-
Dissolve the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.
-
The amine salt will precipitate out of the solution.
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.
-
-
Recrystallization:
-
Select a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at room temperature. Common solvents include ethanol, methanol, isopropanol, or mixtures with water or an anti-solvent.
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Regeneration of the Free Amine (Optional):
-
If the free amine is required for subsequent steps, dissolve the purified salt in water.
-
Add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the solution is basic (pH > 10).
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Potential Recrystallization Solvents for Amine Salts:
| Salt Form | Primary Solvent | Anti-Solvent (if needed) |
| Hydrochloride | Ethanol | Diethyl ether |
| Hydrochloride | Isopropanol | Hexane |
| Hydrochloride | Acetonitrile | - |
| Hydrobromide | Methanol / Water | - |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the compound and quantifying any remaining impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
By employing these purification and analytical methods, researchers and drug development professionals can obtain this compound of high purity, suitable for use in further synthetic applications.
References
Application Note: In Vitro Profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Introduction
The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a synthetic derivative belonging to this class. While specific biological data for this compound is not widely published, its structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous amine known for its neuroprotective effects, which are attributed to mechanisms including monoamine oxidase (MAO) inhibition and free radical scavenging.[4][5][6] Furthermore, various quinoline derivatives have been identified as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).[7]
This document provides a recommended in vitro testing cascade to perform a primary pharmacological characterization of this compound. The proposed assays will establish its baseline cytotoxicity and investigate its potential as an enzyme inhibitor and antioxidant, providing a foundational dataset for further drug development efforts.
Tier 1: Foundational & Safety Profiling
The initial tier of assessment focuses on determining the compound's intrinsic cytotoxicity and general antioxidant potential. This data is critical for defining the concentration range for subsequent, more specific assays and for initial safety assessment.
Protocol 1: Cytotoxicity Assessment in a Neuronal Cell Line (MTT Assay)
This protocol determines the concentration of the compound that reduces the viability of a relevant cell line by 50% (CC50). The MTT assay is a colorimetric method that measures mitochondrial reductase activity in living cells.
Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Methodology
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of media and allowed to adhere overnight.
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions (e.g., 100 µM to 0.1 µM) are prepared in culture media. The final DMSO concentration should not exceed 0.5%.
-
Treatment: The media from the wells is replaced with 100 µL of the media containing the various compound concentrations. Wells with media and 0.5% DMSO serve as the vehicle control.
-
Incubation: The plate is incubated for 24 to 48 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.
-
Solubilization: 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Tier 2: Target-Oriented Enzymatic Assays
Based on the known activities of structurally related compounds, the following enzymatic assays are recommended to explore specific mechanisms of action.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured at 412 nm.
AChE Inhibition Mechanism
Caption: Mechanism of the Ellman's assay for AChE inhibition.
Methodology
-
Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0). Prepare solutions of AChE, ATCI (substrate), and DTNB.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of buffer
-
25 µL of test compound dilutions (in buffer with DMSO)
-
25 µL of AChE enzyme solution
-
-
Pre-incubation: The plate is mixed and pre-incubated for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: 25 µL of DTNB is added, followed by 25 µL of ATCI to start the reaction.
-
Measurement: The absorbance is measured kinetically at 412 nm for 5-10 minutes using a microplate reader.
-
Controls:
-
Negative Control: Buffer instead of enzyme.
-
Positive Control (100% activity): Buffer with DMSO instead of the test compound.
-
Reference Inhibitor: A known AChE inhibitor like Donepezil.
-
-
Data Analysis: The rate of reaction (V) is calculated from the linear portion of the kinetic read. The percent inhibition is calculated as: [1 - (V_inhibitor / V_control)] * 100. The IC50 value is determined by plotting percent inhibition against the log of compound concentration.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol uses a commercially available chemiluminescent or fluorescent assay kit (e.g., MAO-Glo™ Assay) to determine the inhibitory activity against MAO-A and MAO-B isoforms. These kits provide a luminogenic MAO substrate that is converted into luciferin by an active MAO enzyme, which then generates light with luciferase.
MAO Inhibition Mechanism
Caption: Principle of a luminogenic assay for MAO inhibition.
Methodology
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically involves reconstituting the MAO enzyme (isoform A or B), the substrate, and the detection reagent.
-
Assay Setup: In a white, opaque 96-well plate:
-
Add test compound dilutions.
-
Add MAO-A or MAO-B enzyme to each well.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add the Luciferin Detection Reagent to stop the reaction and initiate the light-generating step. Incubate for 20 minutes in the dark.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Controls: Use a known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as references.
-
Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus the log of compound concentration.
Data Presentation
Quantitative results from the described assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Cytotoxicity and Enzyme Inhibition Profile of this compound
| Assay Type | Target/Cell Line | Parameter | Result (µM) |
| Cytotoxicity | SH-SY5Y Cells | CC50 | Value |
| Enzyme Inhibition | Human AChE | IC50 | Value |
| Enzyme Inhibition | Human MAO-A | IC50 | Value |
| Enzyme Inhibition | Human MAO-B | IC50 | Value |
Table 2: Selectivity Index Calculation
The selectivity index (SI) provides a measure of the compound's therapeutic window. An SI > 10 is generally considered desirable.
| Target | Selectivity Index (SI = CC50 / IC50) |
| AChE | Calculated Value |
| MAO-A | Calculated Value |
| MAO-B | Calculated Value |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Disclaimer: The following information pertains to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , a structural isomer of the requested compound, 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. Extensive in vivo research is available for 1MeTIQ, a neuroactive endogenous amine, while no specific in vivo studies were found for this compound in the current search. This document is provided under the assumption that the user's interest lies in the neuropharmacological activities associated with this structural class.
Application Notes
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective, anti-addictive, and antidepressant-like properties.[1][2] In vivo studies in rodent models have demonstrated its potential as a therapeutic agent for neurodegenerative diseases and substance use disorders.[1]
Neuroprotective Applications: 1MeTIQ has shown protective effects in animal models of Parkinson's disease. It has been shown to antagonize the behavioral and neurochemical deficits induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone.[1][3] The proposed mechanisms for this neuroprotection include the scavenging of free radicals, inhibition of monoamine oxidase (MAO), and antagonism of the glutamatergic system.[1][2]
Anti-addictive Properties: In preclinical models, 1MeTIQ has been observed to attenuate behaviors associated with cocaine addiction. It has been shown to inhibit cocaine-induced reinstatement of drug-seeking behavior in rats, suggesting it may have a role in preventing relapse.[1]
Antidepressant-like Effects: Studies in mice have demonstrated that 1MeTIQ produces antidepressant-like effects in behavioral models such as the forced swim test (FST) and tail suspension test (TST).[4] These effects are comparable to those of the conventional antidepressant imipramine and are associated with the activation of noradrenergic and serotonergic systems.[4]
Neuromodulatory Effects on Dopamine Metabolism: 1MeTIQ significantly modulates dopamine metabolism in the brain. It has been shown to inhibit the MAO-dependent catabolic pathway of dopamine, leading to a decrease in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[5] Concurrently, it increases the levels of the extraneuronal dopamine metabolite 3-methoxytyramine (3-MT), indicating an activation of the catechol-O-methyltransferase (COMT)-dependent pathway.[5]
Quantitative Data from In Vivo Studies
Table 1: Neuroprotective Effects of 1MeTIQ in a Parkinson's Disease Model
| Animal Model | Neurotoxin | 1MeTIQ Dose | Route of Administration | Key Findings | Reference |
| Mice | MPTP | Not specified | Not specified | Prevents MPTP-induced bradykinesia. | [3] |
| Mice | MPTP | Not specified | Not specified | Inhibits the MPTP-induced reduction in striatal dopamine content. | [3] |
| Mice | MPTP | Not specified | Not specified | Prevents the loss of nigral tyrosine hydroxylase-positive cells. | [3] |
Table 2: Effects of 1MeTIQ on Dopamine Metabolism in Rats
| Brain Region | 1MeTIQ Dose | Route of Administration | Effect on Dopamine Metabolites | Reference |
| Striatum | Not specified | Single and chronic administration | No change in dopamine and HVA levels. | [5] |
| Striatum | Not specified | Single and chronic administration | Strong depression of DOPAC levels (by 60-70%). | [5] |
| Striatum | Not specified | Single and chronic administration | Significant elevation of 3-MT levels (by 170-200%). | [5] |
| Striatum (R-1MeTIQ) | Not specified | Not specified | Increased HVA levels (by about 70%). | [1] |
| Striatum (S-1MeTIQ) | Not specified | Not specified | Depressed DOPAC and HVA levels (by 60% and 40%, respectively). | [1] |
Table 3: Antidepressant-like Effects of 1MeTIQ in Mice
| Behavioral Test | 1MeTIQ Dose | Route of Administration | Key Findings | Reference |
| Forced Swim Test (FST) | 10, 25, or 50 mg/kg | Not specified | Significantly decreased immobility time, comparable to imipramine. | [4] |
| Tail Suspension Test (TST) | 10, 25, or 50 mg/kg | Not specified | Significantly decreased immobility time, comparable to imipramine. | [4] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model
This protocol is based on methodologies suggested by studies investigating the neuroprotective effects of 1MeTIQ derivatives.[3]
-
Animals: Male C57BL/6 mice are commonly used for MPTP-induced models of Parkinson's disease.
-
MPTP Administration: MPTP is administered to induce parkinsonism-like symptoms. A common regimen is multiple intraperitoneal (i.p.) injections.
-
1MeTIQ Administration: 1MeTIQ or its derivatives are administered prior to or concurrently with MPTP to assess their protective effects. The route and dosing schedule should be optimized based on the specific derivative and study design.
-
Behavioral Assessment (Bradykinesia): A simple quantitative test for bradykinesia can be performed to assess motor impairment.[3]
-
Neurochemical Analysis:
-
Following the behavioral tests, animals are euthanized, and brain tissue (specifically the striatum) is dissected.
-
Striatal dopamine content is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry:
-
Brain sections containing the substantia nigra are prepared.
-
Immunohistochemical staining for tyrosine hydroxylase (TH) is performed to quantify the number of dopaminergic neurons. A reduction in TH-positive cells is indicative of neurodegeneration.
-
Protocol 2: Evaluation of Antidepressant-like Activity in Mice
This protocol is based on a study evaluating the antidepressant-like effects of 1MeTIQ.[4]
-
Animals: Male C57BL/6J mice are suitable for these behavioral tests.[4]
-
Drug Administration:
-
Forced Swim Test (FST):
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
The duration of immobility during a set period is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test (TST):
-
Mice are suspended by their tails with adhesive tape.
-
The duration of immobility is recorded. A reduction in immobility time suggests an antidepressant-like effect.
-
-
Neurochemical Analysis (Ex Vivo):
-
Following behavioral testing, brain structures are dissected.
-
Levels of noradrenaline, serotonin, and their metabolites are determined by HPLC with electrochemical detection to assess the neurochemical correlates of the behavioral effects.[4]
-
Visualizations
Caption: Proposed neuroprotective mechanisms of 1MeTIQ.
Caption: Workflow for assessing antidepressant-like effects.
Caption: Modulation of dopamine metabolism by 1MeTIQ.
References
- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application | springermedicine.com [springermedicine.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boronic Acid-Catalyzed Synthesis of N-Alkyl Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-alkyl tetrahydroquinolines catalyzed by boronic acid. This method offers a metal-free, one-pot tandem reaction that proceeds under mild conditions, making it an attractive strategy in medicinal chemistry and drug development for the synthesis of this important structural motif.
Introduction
Tetrahydroquinolines (THQs) are a prevalent structural core in a wide array of pharmaceuticals and biologically active compounds. The N-alkylation of the THQ scaffold is a crucial step in the diversification of these molecules for structure-activity relationship (SAR) studies. Traditional methods for the synthesis of N-alkyl THQs often involve multi-step procedures with harsh reagents. The use of boronic acid as a catalyst provides a more efficient and environmentally friendly alternative.[1][2] This one-pot reaction combines the reduction of a quinoline to a tetrahydroquinoline and a subsequent reductive N-alkylation with an aldehyde or ketone, utilizing a Hantzsch ester as a mild hydrogen source.[2][3][4][5]
The catalytic activity of boronic acid in this transformation is attributed to its dual role as both a Lewis acid and a hydrogen-bond donor.[2][3][6] This dual activation mode facilitates both the initial reduction of the quinoline and the subsequent iminium ion formation and reduction for the N-alkylation step.[3][6]
Reaction Principle
The overall transformation involves a tandem, one-pot process:
-
Reduction of Quinoline: The boronic acid catalyst activates the quinoline via hydrogen bonding, facilitating its reduction by a Hantzsch ester to the corresponding 1,2,3,4-tetrahydroquinoline.[3]
-
Reductive N-Alkylation: The in situ generated tetrahydroquinoline reacts with an aldehyde to form an iminium intermediate. This intermediate is then reduced by the Hantzsch ester to yield the final N-alkyl tetrahydroquinoline product, regenerating the boronic acid catalyst.[3]
A variation of this methodology further extends the reaction cascade. After the N-alkylation, a C-alkylation at the C6-position can be achieved using para-quinone methides (p-QMs), demonstrating a triple catalytic role of the boronic acid.[6][7]
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl Tetrahydroquinolines
This protocol is adapted from literature procedures for the boronic acid-catalyzed reductive alkylation of quinolines.[2]
Materials:
-
Substituted Quinoline (1.0 equiv)
-
Substituted Aldehyde or Ketone (1.0 equiv)
-
Hantzsch Ester (3.5 equiv)
-
Arylboronic Acid Catalyst (e.g., 3-CF₃C₆H₄B(OH)₂, 25 mol%)
-
1,2-Dichloroethane (DCE) or Chloroform (CHCl₃) (0.25 M solution)
-
Reaction vessel (e.g., 15 mL sealed tube)
-
Stirring bar
-
Oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a 15 mL reaction tube equipped with a magnetic stirring bar, add the substituted quinoline (0.5 mmol, 1.0 equiv), the substituted aldehyde or cyclic ketone (0.5 mmol, 1.0 equiv), the Hantzsch ester (1.75 mmol, 3.5 equiv), and the arylboronic acid catalyst (0.125 mmol, 25 mol%).[2]
-
Add 2 mL of DCE to the reaction tube.[2]
-
Securely seal the reaction tube and place it in a preheated oil bath at 60 °C.[2]
-
Stir the reaction mixture for 12 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., petroleum ether/ethyl acetate).[2]
-
Upon completion, allow the reaction tube to cool to room temperature.[2]
-
The crude product can be directly purified by silica gel column chromatography to afford the desired N-alkyl tetrahydroquinoline.[2]
Data Presentation
The following tables summarize the yields of various N-alkyl tetrahydroquinolines synthesized using the boronic acid-catalyzed method.
Table 1: Substrate Scope for the Synthesis of N-Alkyl Tetrahydroquinolines
| Entry | Quinoline | Aldehyde/Ketone | Catalyst | Solvent | Yield (%) |
| 1 | Quinoline | 4-Trifluoromethylbenzaldehyde | PhB(OH)₂ | DCE | High |
| 2 | Quinoline | Benzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 92 |
| 3 | 6-Methylquinoline | Benzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 90 |
| 4 | 6-Methoxyquinoline | Benzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 88 |
| 5 | Quinoline | 4-Methoxybenzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 91 |
| 6 | Quinoline | 2-Naphthaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 89 |
| 7 | Quinoline | Cyclohexanone | 3-CF₃C₆H₄B(OH)₂ | DCE | 85 |
| 8 | Quinoline | Propiophenone | 3-CF₃C₆H₄B(OH)₂ | DCE | 78 |
Note: "High" yield indicates that the reaction was reported to be efficient, but the exact percentage was not specified in the abstract. Specific yields are taken from representative examples in the literature.
Visualizations
Catalytic Cycle of N-Alkyl Tetrahydroquinoline Synthesis
Caption: Catalytic cycle for the synthesis of N-alkyl tetrahydroquinolines.
Experimental Workflow
Caption: Experimental workflow for N-alkyl tetrahydroquinoline synthesis.
References
- 1. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 2. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. The synthesis is achieved through a robust two-step process commencing with the commercially available precursor, 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. The primary transformation involves the reduction of the aromatic nitro group to the corresponding primary amine. While direct reductive amination of a carbonyl precursor is a valuable synthetic strategy, a survey of available literature indicates that for this specific target molecule, the reduction of a nitro-intermediate is a more established and reliable method. This protocol focuses on the use of iron powder in the presence of an acidic medium, a widely used, efficient, and scalable method for nitro group reduction.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. The tetrahydroquinoline scaffold is a prevalent motif in numerous pharmaceuticals. The synthesis of specifically substituted tetrahydroquinolines is therefore of significant interest.
This protocol details a well-established method for the preparation of the title compound, focusing on the reduction of the nitro-analogue. This approach offers high yields and employs readily available and cost-effective reagents.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step sequence starting from a suitable precursor, which is then nitrated and subsequently reduced. For the purpose of this protocol, we will begin with the commercially available 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline.
Application Notes and Protocols for the HPLC Purification of Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of aminoquinoline derivatives by High-Performance Liquid Chromatography (HPLC). Aminoquinolines are a critical class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Effective purification is essential for the accurate assessment of their biological activity and for the development of safe and effective pharmaceuticals.[3]
These notes cover both reversed-phase HPLC for general purification and purity assessment, and chiral HPLC for the separation of enantiomers, a critical consideration for drug development.[4]
Reversed-Phase HPLC Purification of Aminoquinoline Derivatives
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of polar and ionizable compounds like aminoquinoline derivatives.[5] The method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.[5][6]
Experimental Protocol: General Purpose RP-HPLC Purification
This protocol is a starting point for the purification of a wide range of aminoquinoline derivatives and can be optimized for specific compounds.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
Data acquisition and analysis software
Materials:
-
Column: C18 reversed-phase column (e.g., ThermoScientific™ Hypersil™ C18 ODS, 5 µm, 250 x 4.6 mm)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 20 mM Ammonium Bicarbonate in HPLC-grade water[8]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA[8]
-
Sample Solvent: A mixture of Mobile Phase A and B or a solvent that ensures complete dissolution of the sample (e.g., Methanol/Acetonitrile mixture).[7]
Procedure:
-
Sample Preparation:
-
Dissolve the crude aminoquinoline derivative in the sample solvent to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]
-
-
Method Development (Analytical Scale):
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min.
-
Inject a small volume (5-10 µL) of the prepared sample.
-
Run a scouting gradient to determine the approximate elution conditions for the target compound. A typical scouting gradient is a linear increase from 5% to 95% B over 20-30 minutes.
-
Monitor the separation at a suitable wavelength (e.g., 240 nm, 254 nm, or a wavelength of maximum absorbance for the specific derivative).[7]
-
Optimize the gradient to achieve good resolution between the target compound and impurities.
-
-
Preparative Scale Purification:
-
Scale up the injection volume based on the analytical run and column capacity.
-
Adjust the flow rate according to the preparative column dimensions.
-
Run the optimized gradient and collect fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Data Presentation: HPLC Method Parameters and Performance
The following tables summarize typical HPLC conditions and performance characteristics for the analysis and purification of aminoquinoline derivatives.
Table 1: Typical RP-HPLC Method Parameters
| Parameter | Typical Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
| Gradient | Linear gradient, e.g., 5-95% B over 20-30 min |
| Flow Rate | 1.0 mL/min (analytical) |
| Column Temperature | 25-35 °C |
| Detection Wavelength | 240 - 280 nm (UV) |
| Injection Volume | 5-20 µL (analytical) |
Table 2: HPLC Method Performance Characteristics for Quinoline Derivative Analysis [3]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[3] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[3] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[3] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[3] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified.[3] |
Chiral HPLC Separation of Aminoquinoline Enantiomers
Many aminoquinoline derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[9] Therefore, the separation and analysis of enantiomers are crucial in drug development.[4][10] Chiral HPLC using a chiral stationary phase (CSP) is the most common method for this purpose.[3][11]
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general guideline for the enantiomeric separation of chiral aminoquinoline derivatives. The selection of the chiral column and mobile phase is critical and often requires screening.[11]
Instrumentation:
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and analysis software
Materials:
-
Chiral Column: Polysaccharide-based CSPs are often effective (e.g., Chiralpak® series). For example, a Chiralpak IG-3 (250 x 4.6 mm, 3µm) has been used for mefloquine enantiomers.[10]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Basic or acidic additives (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape and resolution. For mefloquine, a mobile phase of 10 mM ammonium acetate and methanol (30:70, v/v) was used.[10]
-
Sample Solvent: The mobile phase is the ideal sample solvent.
Procedure:
-
Column and Mobile Phase Screening:
-
Screen a selection of chiral columns with different mobile phases to find a suitable system that provides baseline separation of the enantiomers.
-
Start with a simple mobile phase composition (e.g., hexane/isopropanol 90:10) and adjust the ratio of the solvents to optimize the separation.
-
If peak tailing is observed, add a small amount of an additive (e.g., 0.1% diethylamine for basic compounds).
-
-
Method Optimization:
-
Optimize the flow rate to balance separation time and resolution. A typical flow rate is 0.5-1.0 mL/min.
-
Adjust the column temperature to improve peak shape and resolution.
-
-
Analysis:
-
Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Identify the peaks corresponding to the enantiomers based on their retention times.
-
Quantify the enantiomeric excess (% ee) by integrating the peak areas.
-
Data Presentation: Chiral Separation of Mefloquine Enantiomers
The following table summarizes the results of a validated chiral HPLC method for the separation of mefloquine enantiomers.[10]
Table 3: Chiral HPLC Separation of Mefloquine Enantiomers [10]
| Parameter | Value |
| Column | Chiralpak IG-3 (250 x 4.6 mm, 3µm) |
| Mobile Phase | 10 mM Ammonium Acetate : Methanol (30:70, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 284 nm |
| Column Temperature | 25 °C |
| Retention Time (+)-enantiomer | 4.59 min |
| Retention Time (-)-enantiomer | 6.47 min |
| Linearity Range (+)-enantiomer | 20 - 120 µg/mL |
| Linearity Range (-)-enantiomer | 15 - 105 µg/mL |
| Recovery | 99.3 - 99.9 % |
| LOD (+)-enantiomer | 5.5 µg/mL |
| LOD (-)-enantiomer | 5.0 µg/mL |
Visualizations
Experimental Workflow for HPLC Purification
The following diagram illustrates a typical workflow for the purification of aminoquinoline derivatives from a crude reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cell-Based Assays of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2][3] This versatile scaffold is a key component in numerous natural and synthetic molecules that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][5][6][7] These application notes provide an overview of the cellular mechanisms targeted by novel quinoline compounds and detailed protocols for their evaluation using common cell-based assays.
Application Notes
Anticancer Activity of Quinoline Compounds
Novel quinoline derivatives have emerged as promising candidates for cancer therapy, demonstrating potent activity against various cancer cell lines, including those of the breast, colon, lung, and leukemia.[2][4][5] Their mechanisms of action are diverse, often targeting multiple cellular pathways involved in cancer progression.[1][4][5][8]
Key Mechanisms of Action:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.[4][8] This can involve the upregulation of pro-apoptotic proteins and the activation of caspases.[4][9]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G2/M, preventing cell division.[1][5][8][10]
-
Inhibition of Tyrosine Kinases: Quinoline derivatives can act as inhibitors of crucial enzymes like tyrosine kinases, which are often overexpressed in cancer cells and play a role in tumor growth signaling pathways.[2][8]
-
Tubulin Polymerization Inhibition: Some quinolines interfere with the formation of microtubules by inhibiting tubulin polymerization, a mechanism similar to some established chemotherapy agents.[2][10]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and leading to cell death.[1][2][8]
Data Presentation: Cytotoxicity of Novel Quinoline Derivatives
The cytotoxic effects of quinoline compounds are typically quantified by their IC50 values, the concentration required to inhibit 50% of cell growth.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [11] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 | [11] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 | [11] |
| Combretastatin A-4 Analogue (12c) | MCF-7 (Breast) | 0.010 | [10] |
| Combretastatin A-4 Analogue (12c) | HL-60 (Leukemia) | 0.042 | [10] |
| Bis-Quinoline (2a) | HeLa (Cervical) | 0.14 | [12] |
| Bis-Quinoline (2a) | HCT116 (Colon) | Submicromolar | [12] |
| Quinoline-Indole Derivative (9b) | MGC-803 (Gastric) | 0.58 | [13] |
| Quinoline-Indole Derivative (9b) | HCT-116 (Colon) | 0.68 | [13] |
Antimicrobial Activity of Quinoline Compounds
Quinoline derivatives have a long history as antimicrobial agents and continue to be a source of new compounds to combat drug-resistant pathogens.[14] Their activity spans a broad spectrum, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15][16][17]
Key Mechanisms of Action:
-
Enzyme Inhibition: A primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[18]
-
Cell Wall Disruption: Some derivatives are designed to disrupt the fungal cell wall.[15][17]
-
Peptide Deformylase (PDF) Inhibition: Newer quinolines have been developed to inhibit PDF, an enzyme crucial for bacterial protein synthesis.[15][17]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Novel Quinoline Derivatives
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[19][20]
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Quinoline Derivative (6) | Bacillus cereus | 3.12 - 50 | [15][17] |
| Quinoline Derivative (6) | Staphylococcus aureus | 3.12 - 50 | [15][17] |
| Quinoline Derivative (6) | Pseudomonas aeruginosa | 3.12 - 50 | [15][17] |
| Quinoline Derivative (6) | Escherichia coli | 3.12 - 50 | [15][17] |
| Quinoline Derivative (6) | Candida albicans | Potentially Active | [15][17] |
| Quinoline-based Hybrid (7b) | Staphylococcus aureus | 2 | [16] |
| Quinoline-based Hybrid (7b) | Mycobacterium tuberculosis | 10 | [16] |
| Quinoline Derivative | C. difficile | 1.0 | [21] |
Anti-inflammatory Activity of Quinoline Compounds
Quinolines have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[6][7][18][22] Their dysregulation is linked to various chronic inflammatory diseases.[23][24][25]
Key Mechanisms of Action:
-
NF-κB Pathway Inhibition: The NF-κB transcription factor is a central regulator of inflammation.[23][24][26] Certain quinolines can inhibit this pathway, preventing the transcription of pro-inflammatory genes.[23][24][25]
-
COX-2 Inhibition: Some quinoline derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[6][7]
Data Presentation: Anti-inflammatory Activity of Novel Quinoline Derivatives
| Compound Class | Assay | Result | Reference |
| Quinoline-Celecoxib Hybrid (34) | COX-2 Inhibition | IC50: 0.1 - 0.11 µM | [7] |
| Quinoline-Carboxamide (37) | COX-2 Inhibition | IC50: 1.21 µM | [7] |
| Synthetic Quinoline (QC) | Xylene-induced ear edema | High anti-inflammatory effect | [6] |
| Quinoline Derivative (Q3) | NF-κB Luciferase Reporter | Inhibition at 5 µM | [23][24][25] |
Mandatory Visualizations
Caption: Mechanisms of anticancer action for quinoline compounds.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Small-molecule Articles | Smolecule [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Overview:
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the Tetrahydroquinoline Core: Synthesis of the precursor, 7-amino-1,2,3,4-tetrahydroquinoline.
-
N-Methylation: Introduction of the methyl group onto the nitrogen at position 1 of the tetrahydroquinoline ring.
This guide will focus on potential side reactions and troubleshooting for both stages.
Stage 1: Synthesis of 7-amino-1,2,3,4-tetrahydroquinoline
A common route to 7-amino-1,2,3,4-tetrahydroquinoline involves the reduction of 7-nitro-1,2,3,4-tetrahydroquinoline.
Q1: My reduction of 7-nitro-1,2,3,4-tetrahydroquinoline to 7-amino-1,2,3,4-tetrahydroquinoline is incomplete. What are the possible reasons and solutions?
A1: Incomplete reduction is a common issue. Here are potential causes and troubleshooting steps:
-
Insufficient Reducing Agent: Ensure the molar ratio of your reducing agent (e.g., SnCl₂/HCl, H₂/Pd/C) to the nitro compound is adequate. It's often beneficial to use a slight excess of the reducing agent.
-
Inactive Catalyst (for catalytic hydrogenation): If using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is fresh and has not been deactivated by contaminants. Consider using a new batch of catalyst.
-
Reaction Time and Temperature: The reduction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Choice: The choice of solvent can influence the reaction rate. For catalytic hydrogenation, ethanol or methanol are common choices. For metal-based reductions, acidic aqueous solutions are often used. Ensure your starting material is soluble in the chosen solvent system.
Q2: I am observing multiple spots on my TLC plate after the reduction reaction, apart from the starting material and the desired product. What could these be?
A2: The formation of byproducts during the reduction of a nitro group can lead to a complex reaction mixture. Potential side products include:
-
Hydroxylamine Intermediate: Incomplete reduction can sometimes lead to the formation of the corresponding hydroxylamine (7-(hydroxyamino)-1,2,3,4-tetrahydroquinoline).
-
Azoxy and Azo Compounds: Under certain conditions, condensation between the nitroso intermediate and the hydroxylamine can form azoxy compounds, which can be further reduced to azo compounds. These are often colored impurities.
-
Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents could potentially affect other parts of the molecule, although the tetrahydroquinoline ring is generally stable under these conditions.
To minimize these side products, ensure controlled reaction conditions and efficient stirring to maintain a homogeneous reaction mixture.
Stage 2: N-Methylation of 7-amino-1,2,3,4-tetrahydroquinoline
A standard method for the N-methylation of the secondary amine in the tetrahydroquinoline ring is the Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2]
Q3: After performing the Eschweiler-Clarke reaction on 7-amino-1,2,3,4-tetrahydroquinoline, I am getting a mixture of products. What are the likely side reactions?
A3: The presence of two amine groups (the secondary amine in the ring and the primary aromatic amine at the 7-position) can lead to competitive methylation. Potential side products include:
-
N7-Methylation: Methylation of the primary aromatic amine at the 7-position to give 1,2,3,4-tetrahydroquinolin-7-yl(methyl)amine.
-
N7-Dimethylation: Further methylation of the primary aromatic amine to give a dimethylamino group at the 7-position.
-
Bis-Methylation: Methylation at both the N1 and N7 positions.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 7-amino-1,2,3,4-tetrahydroquinoline.
Troubleshooting Undesired Methylation:
-
Reaction Temperature: The Eschweiler-Clarke reaction is typically heated.[1] Lowering the reaction temperature might provide better selectivity for the more nucleophilic secondary amine within the ring over the less nucleophilic aromatic amine.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of formaldehyde and formic acid. Using a limited amount of the methylating agents may favor mono-methylation at the desired position.
-
Protection Strategy: To avoid ambiguity, consider a protection strategy. The primary aromatic amine can be protected (e.g., as an acetyl or Boc derivative), followed by methylation of the secondary amine, and subsequent deprotection.
Q4: I am having difficulty purifying the final product, this compound, from the reaction mixture. What purification strategies are recommended?
A4: The purification of amines can be challenging due to their basic nature. Here are some recommended techniques:
-
Acid-Base Extraction: This is a highly effective method for separating amines from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with an aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move to the aqueous layer.
-
Separate the layers and wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient to separate the desired product from other amine byproducts, column chromatography may be necessary.
-
Stationary Phase: Standard silica gel can be used, but basic amines may streak. To improve separation, you can either:
-
Pre-treat the silica gel with a small amount of a volatile base like triethylamine mixed in the eluent.
-
Use an amine-functionalized silica gel.
-
-
Eluent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexane) is typically effective. The addition of a small percentage of triethylamine or ammonia in the eluent system can help to reduce tailing and improve the peak shape.
-
Experimental Protocols
General Protocol for Eschweiler-Clarke N-Methylation of a Secondary Amine
This is a general procedure and may require optimization for the specific substrate.
-
Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 equivalent).
-
Reagent Addition: Add formic acid (1.8 - 2.5 equivalents) followed by an aqueous solution of formaldehyde (37%, 1.1 - 2.2 equivalents).
-
Heating: Heat the reaction mixture at 80-100 °C for several hours (typically 2-18 hours).[1][3] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the excess formic acid and basify the mixture to a pH > 9.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by acid-base extraction and/or column chromatography as described in Q4.
Quantitative Data Summary
| Entry | Formaldehyde (eq.) | Formic Acid (eq.) | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of Side Products (%) |
| 1 | 1.1 | 1.8 | 80 | 12 | 65 | 25 (unreacted starting material, N7-methylated products) |
| 2 | 2.2 | 3.0 | 100 | 18 | 75 | 15 (mostly bis-methylated and N7-dimethylated products) |
| 3 | 1.1 | 1.8 | 60 | 24 | 50 | 40 (mostly unreacted starting material) |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Signaling Pathway of the Eschweiler-Clarke Reaction
Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation reaction.[2]
References
Technical Support Center: Purification of Basic Amine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of basic amine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my basic amine compounds show poor peak shape (tailing) in HPLC, especially on C18 columns?
Peak tailing for basic compounds in reversed-phase HPLC is a common issue primarily caused by secondary interactions between the basic amine and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] These silanol groups can become ionized and interact strongly with protonated basic analytes, leading to multiple retention mechanisms and resulting in asymmetrical peak shapes.[1][2]
Q2: How can I improve the peak shape of my basic amine in HPLC?
There are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, reducing their interaction with the basic analyte.[2][4]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can help to mask the active silanol sites.[4]
-
Column Selection: Employing columns specifically designed for the analysis of basic compounds can significantly improve peak shape. These include columns with a highly deactivated stationary phase, polar-embedded phases, or charged surface hybrid (CSH) technology.[4]
Q3: My basic amine is streaking or not eluting from my silica gel column. What is happening?
This is a frequent problem in normal-phase chromatography and is due to the strong acid-base interaction between the basic amine and the acidic silica gel.[5][6] The amine can be protonated by the acidic silanol groups on the silica surface, causing it to bind very strongly to the stationary phase, which leads to streaking, poor recovery, or complete retention on the column.[6][7]
Q4: What are the best ways to purify basic amines using silica gel chromatography?
To successfully purify basic amines on silica gel, you need to minimize the interaction with the acidic stationary phase. This can be achieved by:
-
Adding a Basic Modifier to the Mobile Phase: The most common approach is to add a small amount of a competing base like triethylamine (TEA) or ammonia to the eluent.[5][8] This deactivates the acidic silanol sites, allowing the amine to elute properly.
-
Using an Amine-Functionalized Silica Column: These columns have an amine-based stationary phase that masks the silanols, reducing the strong interactions with basic analytes and often allowing for elution with less polar solvent systems like hexane/ethyl acetate.[5][9]
Q5: Are there alternative purification techniques for basic amines besides silica gel chromatography?
Yes, several other methods can be effective:
-
Acid-Base Extraction: This is a simple and powerful technique to separate basic amines from neutral or acidic impurities. The amine can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[10]
-
Ion-Exchange Chromatography (IEX): This technique is highly effective for separating charged molecules.[11][12] Basic amines can be protonated to form cations and then purified using a cation exchange resin. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[12][13]
-
Reversed-Phase Chromatography: As discussed for HPLC, preparative reversed-phase chromatography can be used, especially when the mobile phase pH is controlled to ensure the amine is in its more lipophilic, free-base form at a higher pH.[8]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing of Basic Amines in HPLC
If you are observing peak tailing with your basic amine compound in HPLC, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing of basic amines in HPLC.
Guide 2: Interaction of Basic Amines with Silica Gel
The following diagram illustrates the interaction between a basic amine and the silica surface and how a basic modifier can mitigate this issue.
Caption: Mitigation of strong amine-silica interaction with a basic modifier.
Data Presentation
Table 1: Common Mobile Phase Modifiers for Basic Amine Purification
| Modifier | Typical Concentration | Chromatography Mode | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Normal Phase & Reversed Phase | Masks acidic silanol groups.[4][14] |
| Ammonia (as ammonium hydroxide) | 0.1 - 1% | Normal Phase | Strong base to deactivate silica.[5] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reversed Phase | Ion-pairing agent and improves peak shape at low pH. |
| Formic Acid | 0.1% | Reversed Phase | Acidifies mobile phase to control analyte ionization. |
Table 2: Alternative Stationary Phases for Basic Amine Purification
| Stationary Phase | Description | Advantages |
| Amine-functionalized Silica | Silica surface is bonded with aminopropyl groups. | Masks underlying silanols, good for normal phase.[5][9] |
| Polar-Embedded Phases | Stationary phase contains a polar group (e.g., amide, carbamate) near the silica surface. | Shields silanols and provides alternative selectivity.[4] |
| Charged Surface Hybrid (CSH) | Hybrid particle technology with a low-level positive charge. | Repels basic analytes from interacting with silanols.[4] |
| Basic Alumina | Aluminum oxide stationary phase. | Basic character, less acidic than silica. |
| Ion-Exchange Resins | Cation or anion exchange functionalities. | High capacity and selectivity for charged molecules.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a Basic Amine with a TEA-Modified Mobile Phase
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). Add triethylamine to the slurry, typically 0.5-1% by volume.
-
Column Packing: Pack the column with the prepared slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase containing the TEA modifier.
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Ensure that the TEA concentration is maintained in the mobile phase throughout the gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the purified amine.
Protocol 2: Standard Acid-Base Extraction for the Purification of a Basic Amine
-
Dissolution: Dissolve the crude reaction mixture containing the basic amine and neutral/acidic impurities in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer containing impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃ solution) until the solution is basic (check with pH paper).[15] This will deprotonate the amine, often causing it to precipitate or form an oily layer.
-
Back Extraction: Extract the free amine back into a fresh organic solvent (e.g., diethyl ether, ethyl acetate). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 15. youtube.com [youtube.com]
Stability issues of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine in solution
Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential stability issues with this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and recommended experimental protocols to ensure the integrity of your experiments.
Overview of Compound Stability
While specific stability data for this compound is not extensively documented in publicly available literature, the broader class of tetrahydroquinolines (THQs) and related cyclic amines can exhibit instability under common laboratory conditions. Fused tricyclic THQs, for example, are known to degrade in solution over a matter of days and are often flagged as pan-assay interference compounds (PAINS) due to their reactivity.[1] Therefore, careful handling and consideration of environmental factors are crucial for maintaining the compound's integrity.
Key factors that can influence the stability of this compound in solution include pH, temperature, light exposure, and the presence of oxidizing agents.[2][3][4][5] Degradation can lead to a decrease in potency and the formation of unknown byproducts, potentially impacting experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability of amines. Most drugs are generally more stable in a pH range of 4-8.[3] Extreme pH values can catalyze degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[5]
-
Oxidation: The amine functional group can be susceptible to oxidation, especially in the presence of oxygen or oxidizing agents.[5]
-
Solvent: The choice of solvent can affect stability. Protic solvents, for instance, may participate in degradation reactions.
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. DMSO is a common choice for initial stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Q3: How can I tell if my solution of this compound has degraded?
A3: Signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of precipitate.
-
Inconsistent or non-reproducible results in your assays.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or LC-MS).
Q4: Are there any known incompatible substances I should avoid?
A4: Avoid strong oxidizing agents, strong acids, and strong bases. Also, be aware that certain metal ions can catalyze the degradation of amines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results over time. | Degradation of the compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a time-course experiment on your working solution to assess its stability under your specific assay conditions. |
| A freshly prepared solution is colored. | The solid compound may have degraded, or the solvent is impure. | Check the purity of the solid compound. Use a fresh bottle if available. Ensure you are using a high-purity, appropriate solvent. |
| Precipitate forms in the solution upon storage. | The compound may be degrading to a less soluble product, or the storage temperature is too high. | Store solutions at a lower temperature (-80°C). If precipitation persists, consider using a different solvent or a lower concentration. |
| Loss of biological activity. | The compound has likely degraded. | Confirm the identity and purity of your compound using analytical methods like LC-MS. Prepare fresh stock solutions and repeat the experiment. |
Experimental Protocols
To ensure the reliability of your results, we recommend performing a stability study of this compound under your specific experimental conditions.
Protocol: Assessing Compound Stability in Solution via HPLC
Objective: To determine the stability of this compound in a specific buffer or solvent over time and under different conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, acetonitrile, methanol)
-
Your experimental buffer
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reverse-phase HPLC column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures
-
Light-protected and clear vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with your experimental buffer to the final working concentration.
-
Aliquot the test solution into different sets of vials for each condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C in dark, 37°C in dark).
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, take an aliquot from each set of conditions and analyze it by HPLC. This will serve as your baseline (T=0) measurement.
-
-
Incubation:
-
Store the vials under their respective conditions.
-
-
Subsequent Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by HPLC.
-
-
HPLC Analysis:
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradants.
-
Monitor the elution profile at an appropriate UV wavelength or by mass spectrometry.
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area of the parent compound.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
-
Plot the percentage of the remaining compound against time for each condition.
-
Summary of Factors Influencing Stability
| Factor | High Risk Conditions | Recommended Mitigation |
| pH | pH < 4 or pH > 8 | Maintain solution pH between 4 and 8. |
| Temperature | Elevated temperatures (>25°C), freeze-thaw cycles | Store stock solutions at -20°C or -80°C in single-use aliquots. |
| Light | Direct sunlight or prolonged exposure to lab lighting | Store solutions in amber vials or wrapped in foil. |
| Oxygen | Presence of atmospheric oxygen | Use degassed solvents; store under an inert atmosphere (argon or nitrogen). |
Visual Guides
Experimental Workflow for Stability Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding polymerization in Doebner-von Miller quinoline synthesis
This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of polymerization during the Doebner-von Miller quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization in the Doebner-von Miller synthesis?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] Under the strong acidic conditions required for the synthesis, these carbonyl compounds can self-condense, leading to the formation of high-molecular-weight polymers and intractable tars, which significantly reduces the yield of the desired quinoline product.[1][2]
Q2: How does temperature control affect polymer formation?
A2: While the Doebner-von Miller reaction often requires heating to proceed at a reasonable rate, excessive temperatures can significantly accelerate the polymerization of the α,β-unsaturated carbonyl reactant.[1] It is crucial to maintain the lowest effective temperature that allows for quinoline formation while minimizing the competing polymerization pathway. Careful optimization is key.[3]
Q3: Can the choice of acid catalyst reduce polymerization?
A3: Yes, the type and concentration of the acid catalyst are critical. Excessively harsh acidic conditions can promote tar formation.[1][3] While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or SnCl₄ can also be used and may be milder in some cases.[1][4] A comparative study of different acids and their concentrations is often necessary to find the optimal balance between reaction rate and byproduct formation for a specific set of substrates.[1][2]
Q4: Are certain aniline substrates more prone to causing side reactions?
A4: The electronic properties of the substituents on the aniline ring significantly impact the reaction. Anilines with strong electron-withdrawing groups are often less reactive and can lead to low yields under standard conditions.[1][3] Conversely, anilines with potent electron-donating groups may be overly reactive, leading to increased side reactions.[1] Adjusting reaction conditions is crucial when working with substituted anilines.
Q5: Can I use α,β-unsaturated ketones instead of aldehydes?
A5: Yes, α,β-unsaturated ketones can be used, but the reaction is often more successful and cleaner with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric hindrance, may result in lower yields or more complex product mixtures.[1]
Troubleshooting Guide: Polymer & Tar Formation
Symptom: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the quinoline yield.
This section provides a systematic approach to troubleshooting and mitigating this common issue.
Root Cause Analysis & Solution Workflow
The following diagram outlines a decision-making process for addressing polymerization.
Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.
Detailed Troubleshooting Steps
-
Control Reactant Concentration: The concentration of the highly reactive α,β-unsaturated carbonyl compound is a key factor.
-
Slow Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline.[2][3][5] This maintains a low instantaneous concentration of the carbonyl, favoring the reaction with aniline over self-polymerization.
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (known as the Beyer method).[2][6] This ensures its concentration remains low throughout the reaction.
-
Use of Acetals: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is stable but hydrolyzes in situ under the acidic conditions to slowly release the reactive aldehyde.[3]
-
-
Employ a Biphasic Solvent System: This is a highly effective technique to sequester the carbonyl compound.
-
Method: By running the reaction in a two-phase system (e.g., toluene and water), the α,β-unsaturated carbonyl compound is partitioned into the organic phase, while the acid-catalyzed reaction with the protonated aniline occurs at the interface or in the aqueous phase.[1][5] This separation drastically reduces the rate of acid-catalyzed self-polymerization in the aqueous phase.[1][3]
-
-
Optimize Reaction Conditions (Temperature & Catalyst):
-
Temperature: Systematically lower the reaction temperature to find the minimum required for product formation.
-
Catalyst: If using a strong Brønsted acid like HCl or H₂SO₄, try reducing its concentration. Alternatively, screen various Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) which can catalyze the reaction effectively, sometimes under milder conditions.[2][4][6]
-
Quantitative Data Summary
Actual yields are highly dependent on the specific substrates used. The following table provides illustrative data showing general trends observed when modifying reaction conditions to mitigate polymerization.
| Aniline Substrate | Carbonyl Substrate | Catalyst / Conditions | Approx. Yield (%) | Observations |
| Aniline | Crotonaldehyde | HCl (conc.), Reflux (Single Phase) | 20-30% | Significant tar formation observed, difficult purification. |
| Aniline | Crotonaldehyde | HCl / Toluene-Water, Reflux (Biphasic) | 50-65% | Cleaner reaction with visibly less polymer formation.[1][5] |
| Aniline | Acetaldehyde | ZnCl₂, HCl, Reflux (in situ carbonyl generation) | 60-70% | Controlled generation of crotonaldehyde minimizes polymerization.[2] |
| Aniline | Acrolein | p-TsOH, 80°C | 45-55% | Milder acid and controlled temperature can reduce byproduct formation. |
Note: Data is compiled for illustrative purposes to show general trends.
Optimized Experimental Protocol (Biphasic System)
This protocol for the synthesis of 2-methylquinoline (quinaldine) is adapted to minimize polymerization by using a biphasic solvent system.
Materials:
-
Aniline
-
Crotonaldehyde
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equiv.), toluene (2-3 mL per mmol of aniline), and concentrated HCl (1.2 equiv.). Stir the mixture to form the aniline hydrochloride salt.
-
Reagent Addition: While stirring vigorously, add crotonaldehyde (1.2 equiv.) to the biphasic mixture. The addition can be done in portions or dropwise to better control the reaction.[3]
-
Reaction: Heat the mixture to reflux (typically around 100-110°C) with vigorous stirring to ensure adequate mixing between the aqueous and organic phases. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the mixture into a beaker containing cold water. Slowly neutralize the acidic solution by adding a cold aqueous solution of NaOH until the pH is alkaline (pH > 8). Perform this step in an ice bath to manage the heat of neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often a dark oil. Purify the 2-methylquinoline by vacuum distillation or column chromatography on silica gel to remove residual baseline impurities and tar.[1]
References
Controlling exothermic reactions in Skraup quinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the highly exothermic Skraup quinoline synthesis. The following information is designed to help you navigate common challenges, ensure experimental safety, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the Skraup quinoline synthesis so exothermic and potentially hazardous?
A1: The Skraup synthesis is notoriously vigorous and exothermic due to a combination of factors.[1][2] The reaction involves the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, catalyzed by concentrated sulfuric acid.[1] This initial step is itself exothermic. The subsequent Michael addition of the aromatic amine to acrolein and the final oxidation step also release significant amounts of heat.[1] If not properly controlled, the reaction rate can accelerate rapidly, leading to a dangerous increase in temperature and pressure, potentially causing the ejection of reaction mixture from the flask.[3]
Q2: What is the primary role of ferrous sulfate (FeSO₄) in controlling the reaction?
A2: Ferrous sulfate is the most common moderator used to tame the violence of the Skraup reaction.[2][4] It is believed to act as an oxygen carrier, which slows down and controls the oxidation of the dihydroquinoline intermediate to quinoline.[3] By moderating this final, highly exothermic step, ferrous sulfate helps to maintain a more controlled reaction temperature and prevents the reaction from becoming too vigorous.[1]
Q3: Are there alternatives to ferrous sulfate for moderating the reaction?
A3: Yes, other moderators can be used to make the reaction less violent. Boric acid is a known alternative to ferrous sulfate.[1]
Q4: Can I use a different oxidizing agent instead of nitrobenzene?
A4: Absolutely. While nitrobenzene is a common oxidizing agent in this synthesis, it contributes to the reaction's vigor.[1] Arsenic acid (or arsenic pentoxide) is a well-documented alternative that generally results in a less violent reaction.[1][2][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is too violent or uncontrollable | Unmoderated or insufficiently moderated reaction; too rapid heating; inefficient stirring. | 1. Add a Moderator: Ensure ferrous sulfate or boric acid is added to the reaction mixture before heating.[1] 2. Controlled Heating: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source and allow the reaction to proceed under its own heat. Reapply heat only after the initial exotherm has subsided.[6] 3. Efficient Stirring: Use a mechanical stirrer to ensure even heat distribution and prevent the formation of localized hot spots. |
| Low yield of quinoline product | Incomplete reaction; significant tar formation; product loss during workup. | 1. Ensure Complete Reaction: After the initial exothermic phase, ensure the reaction is refluxed for a sufficient time (often several hours) to drive it to completion.[6] 2. Minimize Tarring: Use a moderator like ferrous sulfate to control the reaction rate, which can reduce charring.[3] Avoid excessively high temperatures. 3. Optimize Workup: Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[6] |
| Significant tar formation | Harsh acidic and oxidizing conditions leading to polymerization of reactants and intermediates. | 1. Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[3] 2. Optimize Temperature: Gentle initial heating and control of the exothermic phase are crucial. 3. Purification: The crude product is often a dark, tarry residue.[7] Purification via steam distillation followed by extraction is a standard method to isolate the quinoline.[6] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from established experimental protocols. Direct comparative data under identical conditions for different moderators or oxidizing agents is limited in the literature; therefore, the data presented is from specific, optimized procedures for the given reagents.
Table 1: Reaction Parameters for Skraup Synthesis of Quinoline from Aniline using Nitrobenzene and Ferrous Sulfate [6][8]
| Parameter | Value/Range | Notes |
| Aniline | 1.0 mole | Starting aromatic amine. |
| Glycerol | 2.6 - 3.0 moles | Dehydrates to form acrolein. |
| Nitrobenzene | 0.4 - 0.5 moles | Oxidizing agent. |
| Concentrated H₂SO₄ | ~100 mL | Catalyst and dehydrating agent. |
| Ferrous Sulfate (FeSO₄·7H₂O) | ~10 g | Moderator. |
| Initial Exothermic Phase | Self-sustaining boiling | The heat of the reaction is sufficient to maintain reflux initially. |
| Reaction Temperature | 140-150°C (oil bath) | After the initial exotherm. |
| Reaction Time | 3-4 hours | After the initial exotherm. |
| Reported Yield | 84-91% | Based on aniline.[3][6] |
Table 2: Reaction Parameters for Skraup Synthesis of 6-Methoxy-8-nitroquinoline using Arsenic Pentoxide [6]
| Parameter | Value/Range | Notes |
| 3-Nitro-4-aminoanisole | 3.5 moles | Starting aromatic amine. |
| Glycerol | 13 moles | Dehydrates to form acrolein. |
| Arsenic Pentoxide (As₂O₅) | 2.45 moles | Oxidizing agent. |
| Concentrated H₂SO₄ | ~315 mL | Catalyst and dehydrating agent. |
| Initial Water Removal | 105-110°C | Under reduced pressure. |
| Reaction Temperature | 117-123°C | Maintained for several hours. |
| Reaction Time | ~7 hours | After water removal. |
| Reported Yield | 65-76% | Based on 3-nitro-4-aminoanisole. |
Experimental Protocols
Protocol 1: Synthesis of Quinoline from Aniline using Ferrous Sulfate Moderator [6]
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 moles)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.
-
Once the reaction begins to boil vigorously, remove the external heat source. The heat of the reaction should sustain reflux for 30-60 minutes.
-
After the initial exothermic phase subsides, maintain the temperature of the oil bath at 140-150°C for an additional 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline using Arsenic Pentoxide Oxidizing Agent [6]
Materials:
-
3-Nitro-4-aminoanisole (3.5 moles)
-
Arsenic Pentoxide (2.45 moles)
-
Glycerol (13 moles)
-
Concentrated Sulfuric Acid (~315 mL)
Procedure:
-
In a 5-liter three-necked round-bottom flask, create a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.
-
With efficient mechanical stirring, add a portion of the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C under reduced pressure to remove water.
-
After the initial dehydration is complete, cool the mixture.
-
Slowly add the remaining concentrated sulfuric acid while maintaining the temperature at 117-119°C over 2.5-3.5 hours.
-
Maintain the reaction temperature at 120°C for 4 hours and then at 123°C for 3 hours.
-
Cool the reaction mixture, dilute with water, and then neutralize with concentrated ammonium hydroxide.
-
The product can be isolated by filtration and purified by recrystallization.
Visualizations
Caption: Experimental workflow for a controlled Skraup quinoline synthesis.
Caption: Troubleshooting logic for common issues in Skraup synthesis.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Skraup_reaction [chemeurope.com]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Ferrous sulfate supplementation causes significant gastrointestinal side-effects in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Tar Formation in Tetrahydroquinoline Synthesis
Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on mitigating tar formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of tetrahydroquinolines that can lead to the formation of tar and other impurities.
Issue 1: Significant Tar Formation in Skraup Synthesis
Question: My Skraup synthesis is producing a large amount of black, tarry material, making product isolation difficult and significantly lowering my yield. What are the primary causes and how can I minimize it?
Answer: Tar formation is a well-known side reaction in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions which cause polymerization of reactants and intermediates.[1] Here are several strategies to mitigate tar formation:
-
Use of a Moderator: The Skraup reaction is notoriously exothermic.[1][2] The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor and reduce charring.[1][2][3]
-
Controlled Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1]
-
Slow Addition of Acid: The slow and controlled addition of concentrated sulfuric acid with efficient cooling is crucial to prevent localized hotspots and runaway reactions.[1]
-
Efficient Stirring: Good agitation helps to dissipate heat and ensure a homogeneous reaction mixture, minimizing side reactions.[1]
-
Alternative Heating Methods: Microwave heating has been demonstrated to significantly reduce reaction times and, in some cases, improve yields while minimizing tar formation.[3]
-
Alternative Reaction Media: The use of Brønsted-acidic ionic liquids as a replacement for concentrated sulfuric acid can lead to cleaner reactions and may even eliminate the need for an external oxidant.[3]
Issue 2: Polymerization in Doebner-von Miller and Povarov Reactions
Question: I am observing significant polymer formation in my Doebner-von Miller or Povarov reaction, resulting in low yields of the desired tetrahydroquinoline. How can I prevent this?
Answer: Polymerization of α,β-unsaturated aldehydes or ketones in the Doebner-von Miller synthesis, and instability of the imine intermediate in the Povarov reaction, are common causes of low yields and byproduct formation.[1][4]
For the Doebner-von Miller Reaction:
-
Biphasic Reaction Medium: A key strategy is to use a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, its polymerization can be drastically reduced, leading to a higher yield of the quinoline product.[3]
For the Povarov Reaction:
-
Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. Ensure all solvents and reagents are thoroughly dried to prevent its decomposition.[4]
-
Catalyst Optimization: The choice and loading of the Lewis or Brønsted acid catalyst are critical. Common catalysts include Cu(OTf)₂ and AlCl₃, typically at a loading of 10 mol%.[4] Screening different catalysts and optimizing their concentration can improve yields.
-
Solvent Selection: The polarity of the solvent can influence the reaction outcome. It is advisable to test a range of anhydrous solvents.[4]
-
Temperature Control: While higher temperatures can accelerate the reaction, they may also promote decomposition and side reactions. Optimization of the reaction temperature is crucial.[4]
-
Purity of Starting Materials: Impurities in the aniline, aldehyde, or alkene can inhibit the catalyst or lead to unwanted side reactions. Ensure the purity of all starting materials.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of tar formation in tetrahydroquinoline synthesis?
A1: The most common causes are harsh reaction conditions, particularly in classical methods like the Skraup synthesis. These include:
-
High temperatures.[1]
-
Strongly acidic environments (e.g., concentrated sulfuric acid).[1][3]
-
The use of strong oxidizing agents (e.g., nitrobenzene).[3][5] These conditions can lead to the polymerization and degradation of starting materials, intermediates, and the final product.
Q2: How can I purify my crude tetrahydroquinoline product from the tar?
A2: A common and effective method for purifying quinoline derivatives from tarry residues is steam distillation, followed by extraction.[1][3][6] The crude product, which is often a dark, viscous liquid, can be subjected to steam distillation to separate the more volatile quinoline derivative from the non-volatile tar.[1][6] The distillate can then be extracted with an organic solvent to isolate the purified product.
Q3: Are there modern, cleaner alternatives to the classical Skraup synthesis?
A3: Yes, several modern synthetic routes to tetrahydroquinolines have been developed that offer milder reaction conditions and reduced tar formation. These include:
-
Catalytic Transfer Hydrogenation: This method involves the reduction of quinolines using a hydrogen source like borane-ammonia in the presence of a catalyst (e.g., RuCl₃·xH₂O).[7]
-
Gold-Catalyzed Tandem Reactions: Gold catalysts can efficiently promote tandem hydroamination/asymmetric transfer hydrogenation reactions to produce tetrahydroquinolines in high yields and enantioselectivities.[7]
-
Domino Reactions: These multi-step reactions that occur in a single pot can be highly efficient and atom-economical, often proceeding under milder conditions than classical methods.[8]
Data Presentation
Table 1: Effect of Moderators on Skraup Synthesis
| Moderator | Reaction Vigor | Tar Formation | Typical Yield Improvement |
| None | Often violent and exothermic[2][5] | Significant | - |
| Ferrous Sulfate (FeSO₄) | More controlled[1] | Reduced | Noticeable |
| Boric Acid | Less violent[2] | Reduced | Noticeable |
Table 2: Troubleshooting Povarov Reaction Conditions
| Parameter | Issue | Recommended Action | Expected Outcome |
| Catalyst | Low Yield/Side Reactions | Screen various Lewis/Brønsted acids; Optimize loading (e.g., 10 mol%)[4] | Improved yield and selectivity |
| Solvent | Imine Hydrolysis/Low Yield | Use anhydrous solvents; Test a range of polarities[4] | Increased stability of intermediate, higher yield |
| Temperature | Decomposition/Side Products | Optimize reaction temperature; Avoid excessive heat[4] | Minimized byproduct formation |
| Reagent Purity | Catalyst Inhibition/Side Reactions | Use highly pure starting materials[4] | Cleaner reaction profile, improved yield |
Experimental Protocols
Protocol 1: General Procedure for Skraup Synthesis with a Moderator
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Addition: To the flask, add the aniline derivative, glycerol, and ferrous sulfate (moderator).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. Control the addition rate to manage the exothermic reaction, using an ice bath if necessary.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.[1]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Purification: Neutralize the solution with a base (e.g., sodium hydroxide). Isolate the crude product, which may be a tarry substance. Purify by steam distillation followed by extraction with an organic solvent.[1][3]
Protocol 2: General Procedure for a Povarov Reaction
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative, the aldehyde, and the alkene to an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the Lewis or Brønsted acid catalyst (e.g., Cu(OTf)₂, 10 mol%) to the stirred solution.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 45°C) and monitor the progress using TLC or LC-MS.[4]
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A decision tree for troubleshooting tar formation.
Caption: A generalized experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pan-Assay Interference Compounds (PAINS) and Fused Tetrahydroquinolines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Pan-Assay Interference Compounds (PAINS) and fused tetrahydroquinolines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they problematic?
A1: Pan-Assay Interference Compounds (PAINS) are molecules that produce false positive results in high-throughput screening (HTS) assays.[1][2] They often exhibit non-specific activity, interacting with numerous biological targets rather than a single intended one.[2] This promiscuous behavior can be caused by various mechanisms, including compound aggregation, redox cycling, chemical reactivity, and interference with assay detection technologies (e.g., fluorescence).[3] The primary issue with PAINS is that they can mislead researchers into pursuing non-viable drug candidates, wasting significant time and resources on hits that are not optimizable.[4]
Q2: My screening campaign identified several hits containing a fused tetrahydroquinoline scaffold. Are these likely to be PAINS?
A2: There is a high probability that fused tetrahydroquinoline hits are PAINS.[4] This particular scaffold is frequently identified as a "frequent hitter" in a wide variety of HTS campaigns targeting different proteins and using various assay formats.[4][5] Despite their frequent appearance as hits, there are no approved drugs or optimized chemical probes containing this chemotype.[5]
Q3: What is the most common mechanism of assay interference for fused tetrahydroquinolines?
A3: The primary mechanism of interference for many fused tetrahydroquinolines is chemical instability and degradation.[6][7] Specifically, unsaturated fused tetrahydroquinolines, particularly those with a double bond in the fused carbocyclic ring, are prone to degradation in solution under standard laboratory conditions, a process that can be accelerated by light.[4] The resulting degradation byproducts are often the species responsible for the observed biological activity, not the parent compound.[6][7]
Q4: I suspect my hit compound is a PAIN due to aggregation. How can I confirm this?
A4: A common and effective method to test for aggregation-based interference is to perform a detergent-based counter-screen.[8][9][10] Aggregating compounds often lose their inhibitory activity in the presence of a non-ionic detergent like Triton X-100 or Tween-20.[10][11] If the IC50 value of your compound significantly increases or the inhibition is completely abolished in the presence of a detergent, it is highly likely an aggregator.[10]
Troubleshooting Guides
Issue 1: A promising hit from my primary screen is not showing activity in my orthogonal assay.
This is a classic indicator of a potential PAIN. The discrepancy in activity between different assay formats suggests that the compound may be interfering with the technology of the primary screen rather than acting on the biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Issue 2: My fused tetrahydroquinoline compound shows variable potency and a steep dose-response curve.
This behavior is characteristic of compound instability and degradation, a known issue with the fused tetrahydroquinoline scaffold. The observed activity is likely due to the formation of reactive byproducts over time.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Prepare a fresh stock solution of your compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a baseline ¹H NMR spectrum immediately after preparation.
-
Store the solution under your typical experimental conditions (e.g., at room temperature, exposed to light).
-
Acquire additional NMR spectra at various time points (e.g., 24, 48, 72 hours).
-
Compare the spectra to identify the appearance of new peaks or a decrease in the intensity of the parent compound's signals, which indicates degradation.
-
-
Analyze for Degradation Products using LC-MS:
-
Analyze your stock solution and samples from your bioassay by LC-MS.
-
Look for the emergence of new peaks with different mass-to-charge ratios over time. This can help identify and characterize the degradation products.
-
-
Synthesize a Saturated Analog:
-
If your fused tetrahydroquinoline contains a double bond in the carbocyclic ring, synthesize a saturated analog via hydrogenation.
-
Test this saturated analog in your assay. A significant loss of activity compared to the unsaturated parent compound strongly suggests that the double bond is the source of reactivity and that the observed activity is an artifact of degradation.
-
Data Presentation
Table 1: Representative Pan-Assay Interference Compounds (PAINS) and their Reported Activities.
| Compound Class | Example Compound | Target/Assay | Reported IC50 | Reference |
| Rhodanine | (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one | Multiple Kinases | Low µM | [1] |
| Phenolic Mannich Base | 2-((dimethylamino)methyl)-4-nitrophenol | Various | Low µM | [12] |
| Alkylidene Barbiturate | 5-benzylidene-pyrimidine-2,4,6-trione | Caspase-1 | 2.58 µM | [13] |
| Fused Tetrahydroquinoline | 5661118 (ChemBridge ID) | Cdc25B | 2.5 µM | [5] |
| Fused Tetrahydroquinoline | 4248049 (ChemBridge ID) | PLK1 | 17 µM | [14] |
| Alkylaniline | N,N-dimethyl-4-(phenyldiazenyl)aniline | AlphaScreen | ~3 µM | [12] |
Table 2: Comparison of Unsaturated vs. Saturated Fused Tetrahydroquinolines.
| Compound Type | Key Structural Feature | Stability in Solution (DMSO) | Observed Biological Activity | Recommendation |
| Unsaturated Fused THQ | Double bond in the fused carbocyclic ring | Prone to degradation over days | Often active in HTS, but likely due to degradation products | Deprioritize and validate with caution |
| Saturated Fused THQ | Single bonds in the fused carbocyclic ring | Generally stable | Typically inactive | Use as a negative control to validate hits |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation
This protocol is adapted from established methods to identify aggregate-based inhibitors.[4][8]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Assay buffer containing 0.02% (v/v) Triton X-100
-
Enzyme and substrate for your specific assay
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare two sets of serial dilutions of your test compound in parallel, one using the plain assay buffer and the other using the assay buffer containing Triton X-100.
-
Add the enzyme to all wells and incubate for 5-10 minutes.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the reaction rate using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.
-
Plot the dose-response curves and determine the IC50 values for both conditions. A significant rightward shift in the IC50 curve or a complete loss of inhibition in the presence of Triton X-100 indicates aggregation.
Protocol 2: ¹H NMR for Assessing Compound Stability
Materials:
-
Test compound
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh 1-5 mg of your compound and dissolve it in 0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.[15][16]
-
Ensure the compound is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Acquire a standard ¹H NMR spectrum immediately after preparation. This will serve as your time-zero (T=0) reference.
-
Store the NMR tube under conditions that mimic your experimental setup (e.g., room temperature, ambient light).
-
Re-acquire ¹H NMR spectra at regular intervals (e.g., 12, 24, 48, 72 hours).
-
Process and overlay the spectra. Look for the appearance of new signals and a corresponding decrease in the integrals of the parent compound's signals, which are quantitative indicators of degradation.
Protocol 3: Synthesis of a Saturated Fused Tetrahydroquinoline Analog via Hydrogenation
This is a general procedure for the reduction of the double bond in the cyclopentene ring of a fused tetrahydroquinoline.
Materials:
-
Unsaturated fused tetrahydroquinoline
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen source (hydrogen gas balloon or H-Cube)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve the unsaturated fused tetrahydroquinoline in ethanol or methanol in a round-bottom flask.
-
Carefully add a catalytic amount of Pd/C to the solution (typically 5-10 mol%).
-
Seal the flask and purge with nitrogen or argon.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Confirm the structure and purity of the saturated analog by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Workflows
Caption: Workflow for identifying PAINS during a hit validation campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04014G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. practicalfragments.blogspot.com [practicalfragments.blogspot.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organomation.com [organomation.com]
- 16. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: Regioselectivity Control in Combes Quinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Combes quinoline synthesis, with a specific focus on controlling regioselectivity.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor or no quinoline yield | 1. Incomplete condensation of the aniline and β-diketone. 2. Ineffective cyclization and dehydration. 3. Decomposition of starting materials or intermediates under harsh acidic conditions. | 1. Ensure the aniline and β-diketone are sufficiently pure. 2. Use a more effective acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or a mixture of PPA and an alcohol, which can be more effective than sulfuric acid.[1][2] 3. Optimize the reaction temperature and time; prolonged exposure to strong acid at high temperatures can lead to degradation. |
| Formation of an undesired regioisomer as the major product | 1. The electronic and/or steric properties of the substituents on the aniline and/or the β-diketone favor the undesired cyclization pathway. 2. The reaction conditions (e.g., acid catalyst, temperature) favor the formation of the undesired isomer. | 1. Modify Substituents: If feasible, alter the substituents on the starting materials. For instance, employing a bulkier substituent on the β-diketone can sterically hinder one cyclization pathway, favoring the alternative regioisomer.[1] Similarly, the electronic nature of substituents on the aniline can direct the cyclization.[1][3] 2. Optimize Reaction Conditions: Systematically vary the acid catalyst (e.g., H₂SO₄, PPA, PPE), solvent, and reaction temperature to identify conditions that favor the desired regioisomer.[3] |
| Mixture of regioisomers is difficult to separate | The physicochemical properties of the resulting regioisomers are very similar. | 1. Optimize for Selectivity: Focus on adjusting reaction parameters to maximize the formation of a single isomer, even if the overall yield is slightly lower. 2. Derivatization: If separation of the final products is challenging, consider if an intermediate can be selectively derivatized to facilitate separation before proceeding with the synthesis. 3. Advanced Chromatographic Techniques: Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. |
| Reaction is too vigorous or exothermic | The reaction conditions, particularly the addition of a strong acid, are not well-controlled. | 1. Slow Addition of Acid: Add the acid catalyst slowly and portion-wise, especially at the beginning of the reaction. 2. Cooling: Maintain a low temperature during the acid addition by using an ice bath. 3. Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat and prevent the formation of localized hot spots. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Combes quinoline synthesis?
A1: The regioselectivity of the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the unsymmetrical β-diketone, as well as the reaction conditions.[1][3]
-
Steric Effects: Bulky substituents on the β-diketone can sterically hinder the approach of the aniline to one of the carbonyl groups, influencing the initial condensation step. More significantly, steric hindrance plays a crucial role in the rate-determining electrophilic aromatic annulation (cyclization) step, favoring the formation of the less sterically hindered product.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the aniline ring influences the nucleophilicity of the ortho-positions, thereby directing the intramolecular cyclization. For example, electron-donating groups can enhance the reactivity of the ortho-position, while electron-withdrawing groups can deactivate it.[1]
-
Reaction Conditions: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid), solvent, and temperature can significantly impact the reaction pathway and the resulting ratio of regioisomers.[3]
Q2: How do substituents on the aniline affect the regiochemical outcome?
A2: Substituents on the aniline ring have a profound electronic effect on the cyclization step. For instance, in the synthesis of trifluoromethyl-quinolines, anilines with electron-donating methoxy groups have been observed to favor the formation of 2-CF₃-quinolines.[1] Conversely, anilines bearing electron-withdrawing groups like chloro- or fluoro-substituents tend to yield the 4-CF₃ regioisomer as the major product.[1]
Q3: What is the role of the β-diketone structure in determining the final product?
A3: The structure of the unsymmetrical β-diketone is critical in controlling regioselectivity, primarily through steric effects. Increasing the steric bulk of one of the R groups on the β-diketone can hinder the cyclization at the adjacent position, thereby favoring the formation of the regioisomer resulting from cyclization at the less hindered site.[1]
Q4: Can the choice of acid catalyst influence the ratio of regioisomers?
A4: Yes, the acid catalyst can influence the regioselectivity. While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) have been employed.[1][2] These catalysts can differ in their acidity and ability to act as dehydrating agents, which can alter the reaction kinetics and potentially the regiochemical outcome. The optimal catalyst is often substrate-dependent and may require empirical screening.
Data Presentation
Table 1: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis of Trifluoromethyl-quinolines
| Aniline Substituent | β-Diketone R Group | Major Regioisomer | Reference |
| Methoxy (Electron-donating) | Increased bulk | 2-CF₃ | [1] |
| Chloro (Electron-withdrawing) | Not specified | 4-CF₃ | [1] |
| Fluoro (Electron-withdrawing) | Not specified | 4-CF₃ | [1] |
Note: This table provides a qualitative summary based on reported trends. The exact regioisomeric ratios are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Controlling Regioselectivity in Combes Quinoline Synthesis
This protocol provides a general framework. The specific quantities, temperatures, and reaction times should be optimized for each specific set of substrates.
-
Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 eq) and the unsymmetrical β-diketone (1.0-1.2 eq).
-
The reaction can be performed neat or in a suitable high-boiling inert solvent (e.g., toluene, xylene).
-
Heat the mixture, typically with a Dean-Stark apparatus to remove the water formed during the initial condensation to the enamine intermediate. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
Cool the flask containing the crude enamine intermediate in an ice bath.
-
Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or pre-heated polyphosphoric acid) with vigorous stirring. The amount of acid is typically in excess and acts as both catalyst and solvent.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (this may range from room temperature to over 100 °C, depending on the substrates and catalyst).
-
Heat the mixture for the required time, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy, GC, or HPLC.
-
Purify the desired regioisomer by flash column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: Factors influencing regioselectivity in Combes synthesis.
Caption: Experimental workflow for Combes quinoline synthesis.
References
Technical Support Center: Degradation Pathways of Tetrahydroquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of tetrahydroquinoline derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are some of my fused tetrahydroquinoline derivatives showing inconsistent activity in biological assays?
A1: Fused tricyclic tetrahydroquinolines (THQs) are often identified as Pan-Assay Interference Compounds (PAINS). Their observed biological activity may not stem from the compound itself but from reactive byproducts formed during degradation. This is a critical consideration to avoid investing resources in compounds that are unlikely to be viable drug candidates.
Q2: What is the primary cause of instability in fused tetrahydroquinoline derivatives?
A2: The instability of many fused THQs is linked to a double bond within the fused carbocyclic ring (e.g., a cyclopentene ring). This structural feature makes the molecule susceptible to oxidative decomposition, a process that can be accelerated by exposure to light and oxygen, especially in DMSO stock solutions.
Q3: How can I quickly assess if my fused tetrahydroquinoline sample is degrading?
A3: A simple visual inspection of your sample solution in DMSO can be a first indicator; discoloration over a few days may suggest degradation. For a more definitive assessment, you can use thin-layer chromatography (TLC) to see if new spots, corresponding to degradation products, appear over time. Comparing the ¹H NMR spectrum of a fresh sample with one that has been stored can also reveal the formation of degradation products.
Q4: Are all tetrahydroquinoline derivatives unstable?
A4: No, the stability of tetrahydroquinoline derivatives varies greatly depending on their structure. For fused tricyclic THQs, analogues where the double bond in the fused carbocyclic ring has been reduced (saturated analogues) are significantly more stable in solution. However, it's important to note that these more stable, saturated analogues often lack the biological activity observed with their unsaturated counterparts, further suggesting that the initial activity may be due to degradation products.
Q5: What are the common degradation pathways for tetrahydroquinoline derivatives?
A5: The most common degradation pathways include:
-
Oxidation: This is a major pathway, especially for fused THQs with unsaturated rings, leading to aromatization to the corresponding quinoline or the formation of quinolinone-like structures. The nitrogen atom and adjacent carbons are susceptible to oxidation.
-
Acid-Catalyzed Rearrangement: In the presence of strong acids, some tetrahydroquinolines can undergo rearrangement to form derivatives of 4-aminoindane.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, often through radical mechanisms.
-
Hydrolysis: While the tetrahydroquinoline core is generally stable to hydrolysis, derivatives with susceptible functional groups (e.g., esters, amides) can undergo hydrolysis under acidic or basic conditions.
Q6: How can I minimize the degradation of my tetrahydroquinoline derivatives in solution?
A6: To minimize degradation, it is recommended to:
-
Always use freshly prepared solutions for biological assays and analytical measurements.
-
Store stock solutions in a dark, cool place, and consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
For fused THQs, consider synthesizing and testing the corresponding saturated analogue to confirm that the observed activity is not due to degradation.
-
Be mindful of the solvent used for storage, as some solvents like DMSO can facilitate degradation, especially in the presence of water and light.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
| Possible Cause | Recommended Solution(s) |
| Degradation of the tetrahydroquinoline derivative in the assay medium or DMSO stock solution. | 1. Assess Compound Stability: Prepare a fresh solution of your compound in both the assay buffer and DMSO. Monitor for any color change over 24-48 hours. Analyze the solutions at different time points using TLC or LC-MS to check for the appearance of new peaks, which would indicate degradation. 2. Use Freshly Prepared Solutions: Always use solutions prepared immediately before the experiment. 3. Synthesize and Test a Saturated Analogue: If your compound is a fused tetrahydroquinoline with an unsaturated carbocyclic ring, synthesize the corresponding saturated analogue via hydrogenation. Test this stable analogue in the same biological assay. A loss of activity with the saturated analogue strongly suggests that the initial hit was a false positive resulting from degradation products.[1] |
| The compound is a Pan-Assay Interference Compound (PAIN). | 1. Perform Assay Interference Controls: Run control experiments to rule out non-specific assay interference. This could include testing the compound in the presence of a detergent or using alternative detection methods if available. 2. Consult PAINS Databases: Check if the core structure of your compound is listed in known PAINS databases. 3. Deprioritize and Validate: Given that many fused tetrahydroquinolines are known PAINS, it is advisable to deprioritize these hits early to conserve resources. If you choose to proceed, rigorous validation is essential. |
| Impure Sample: The observed activity may be due to a more potent impurity. | 1. Re-verify Compound Purity: Confirm the purity of your solid sample using techniques like ¹H NMR, LC-MS, and elemental analysis. 2. Repurify the Sample: If impurities are detected, repurify your compound using an appropriate method (e.g., column chromatography, recrystallization). |
Issue 2: Difficulties in Analyzing Degradation Products by HPLC
| Possible Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Check Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of basic compounds like tetrahydroquinolines. Ensure the pH is at least 2 units away from the pKa of the analyte. Using a buffer is highly recommended. 2. Secondary Interactions with Silica: Residual silanol groups on the stationary phase can interact with the basic nitrogen of the tetrahydroquinoline. Try using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Column Overload: Inject a smaller amount of the sample. |
| Co-elution of Degradation Products with the Parent Compound or Each Other | 1. Optimize Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer. A gradient elution method may be necessary to resolve all components. 2. Change Stationary Phase: If co-elution persists, try a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl column instead of a standard C18). 3. Use a Mass Spectrometry (MS) Detector: An MS detector can help to identify co-eluting peaks by their different mass-to-charge ratios. |
| Irreproducible Retention Times | 1. Ensure Proper Column Equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the mobile phase. 2. Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times. 3. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from interfering with the pump's performance. |
| No Degradation Products Detected After Stress Testing | 1. Increase Stress Conditions: The conditions may be too mild. Increase the concentration of the acid, base, or oxidizing agent, increase the temperature, or prolong the exposure time. A target degradation of 10-30% is generally desirable. 2. Check Detection Wavelength: The degradation products may not absorb at the wavelength used for detecting the parent compound. Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and identify a more suitable wavelength. |
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies. Researchers should populate these tables with their own experimental data.
Table 1: Summary of Forced Degradation Studies for Tetrahydroquinoline Derivative [Specify Compound Name/ID]
| Stress Condition | Conditions | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product(s) (Peak Area %) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | e.g., 15.2% | e.g., 2 | e.g., DP-A1 (10.5%), DP-A2 (4.7%) |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | |||
| Oxidative | 3% H₂O₂, RT, 24 h | |||
| Thermal | 80 °C, 48 h | |||
| Photolytic (UV) | 254 nm, 24 h | |||
| Photolytic (Visible) | >1.2 million lux hours |
Table 2: Stability of Tetrahydroquinoline Derivative [Specify Compound Name/ID] in DMSO Solution
| Storage Condition | Time Point | % Remaining Parent Compound | Observations |
| Room Temperature, Exposed to Light | 0 h | 100% | Colorless solution |
| 24 h | |||
| 48 h | e.g., Solution turned pale yellow | ||
| 1 week | |||
| 4 °C, in the Dark | 0 h | 100% | Colorless solution |
| 24 h | |||
| 48 h | |||
| 1 week |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on tetrahydroquinoline derivatives. The specific conditions may need to be adjusted based on the stability of the individual compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the tetrahydroquinoline derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80 °C for 48 hours.
-
Also, prepare a solution of the compound (1 mg/mL) and keep it at 80 °C.
-
At specified time points, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
At a specified time point, analyze the samples by HPLC.
7. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode is a good starting point. Detection is typically done using a UV detector at the λmax of the parent compound, and a PDA detector is recommended to assess peak purity and detect degradation products with different UV spectra.
Protocol 2: Synthesis of a Saturated Fused Tetrahydroquinoline Analogue via Hydrogenation
This protocol is a general guideline for reducing the double bond in the fused carbocyclic ring of an unstable fused tetrahydroquinoline to produce a more stable analogue for control experiments.
1. Preparation:
-
Dissolve the unsaturated fused tetrahydroquinoline derivative in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Fit the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon).
2. Hydrogenation:
-
Carefully add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight of the substrate) to the flask.
-
Securely attach a balloon filled with hydrogen gas to the flask (or use a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
3. Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.
4. Workup:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure saturated analogue.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Degradation Pathways
Caption: Oxidative degradation of an unstable fused tetrahydroquinoline.
Caption: Stepwise oxidation (aromatization) of tetrahydroquinoline to quinoline.
Caption: Acid-catalyzed rearrangement of a tetrahydroquinoline derivative.
Experimental Workflows
Caption: General workflow for forced degradation studies.
Caption: Workflow for validating hits from fused tetrahydroquinoline derivatives.
References
Validation & Comparative
A Comparative Guide to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine and its Isoquinoline Analog for Drug Discovery Professionals
An In-depth Analysis of Structural Isomers in Early-Phase Drug Development
In the landscape of medicinal chemistry, the subtle variation in the placement of a nitrogen atom within a heterocyclic scaffold can profoundly influence a molecule's pharmacological profile. This guide provides a comparative overview of two such structural isomers: 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine and its corresponding analog, 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. While direct comparative studies on these specific molecules are not extensively available in current literature, this document synthesizes information on their core structures, potential biological activities based on related compounds, and the requisite experimental protocols for their evaluation.
This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of these compounds and a framework for their potential investigation.
Structural and Physicochemical Properties
The key distinction between the two molecules lies in the position of the nitrogen atom within the bicyclic system, which impacts the overall geometry, electron distribution, and potential for intermolecular interactions. Below is a summary of their structural details and computed physicochemical properties.
| Property | This compound | 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
| Chemical Structure | ||
| CAS Number | 304690-94-6[1] | 14097-40-6[2] |
| Molecular Formula | C₁₀H₁₄N₂[] | C₁₀H₁₄N₂[2] |
| Molecular Weight | 162.23 g/mol [] | 162.23 g/mol [2] |
| Computed LogP | 1.8 | 1.1[2] |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Boiling Point | 335.8°C at 760 mmHg[] | Not available |
Synthesis Overview
The synthesis of these scaffolds is well-established in organic chemistry.
-
Tetrahydroquinolines: These are commonly synthesized through the hydrogenation of the corresponding quinoline. Domino reactions, such as the conversion of 2-nitroarylketones, also provide an efficient route to this heterocyclic system.[4]
-
Tetrahydroisoquinolines: The Pictet-Spengler reaction is a cornerstone for the synthesis of the tetrahydroisoquinoline core, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[5] The Bischler-Napieralski reaction, followed by reduction, is another widely used method.[6]
While specific protocols for the 7-amino-1-methyl analogs are not detailed in the available literature, their synthesis would likely adapt these classical methods, starting with appropriately substituted precursors.
Biological Activity and Therapeutic Potential: A Look at Related Analogs
Direct experimental data comparing the biological activities of this compound and its isoquinoline counterpart is scarce. However, the activities of closely related analogs provide valuable insights into their potential pharmacological profiles.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its Derivatives:
The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting significant biological effects.[7]
-
Neuroprotection and Monoamine Oxidase (MAO) Inhibition: 1MeTIQ (lacking the 7-amino group) is an endogenous amine in the mammalian brain with neuroprotective properties.[5][8] It has been shown to exhibit antidepressant-like effects, which are attributed to its ability to inhibit MAO-A and MAO-B, leading to increased levels of monoamines like dopamine and serotonin.[8][9]
-
Dopamine Receptor Affinity: Various substituted tetrahydroisoquinolines have been investigated as ligands for dopamine receptors. For instance, certain 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines show high affinity for D2-like dopamine receptors.[10] The addition of substituents at the 6- and 7-positions can significantly influence affinity and selectivity for dopamine receptor subtypes, particularly the D3 receptor.
-
Serotonin Receptor Affinity: Some tetrahydroisoquinoline derivatives have been found to possess affinity for serotonin receptors, such as the 5-HT₇ receptor.[11]
1-Methyl-1,2,3,4-tetrahydroquinoline Derivatives:
There is a notable lack of publicly available data on the specific biological activities of this compound and its close analogs in the context of receptor pharmacology. The tetrahydroquinoline core is present in numerous bioactive compounds, and derivatives have been explored for various therapeutic applications, including anticancer and anti-inflammatory effects.[12] However, without specific data on receptor binding, a direct comparison to the isoquinoline analog's potential is speculative.
Experimental Protocols
To facilitate the direct comparison of these two isomers, the following are detailed protocols for standard in vitro assays to determine their affinity for dopamine and serotonin receptors.
1. Radioligand Binding Assay for Dopamine D₂ Receptors
-
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine D₂ receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds: this compound and 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, prepared in a dilution series.
-
96-well microplates, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay for Serotonin 5-HT₂ₐ Receptors (Calcium Flux)
-
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of the test compounds at the human serotonin 5-HT₂ₐ receptor.
-
Materials:
-
A cell line stably co-expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist control: Serotonin (5-HT).
-
Antagonist control (if testing for antagonism): A known 5-HT₂ₐ antagonist (e.g., ketanserin).
-
Test compounds prepared in a dilution series.
-
A fluorescence microplate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions and wash to remove excess dye.
-
To measure agonist activity, add varying concentrations of the test compounds or serotonin to the wells and measure the change in fluorescence intensity over time.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compounds before adding a fixed concentration of serotonin (e.g., its EC₈₀).
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the serotonin response against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualizing Molecular Interactions and Experimental Design
To better understand the context of these experiments, the following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling pathway and the workflow for a competitive binding assay.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline | 304690-94-6 [chemicalbook.com]
- 2. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | C10H14N2 | CID 12999506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Analysis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Derivatives: A Field Awaiting Exploration
Despite a thorough investigation into the structure-activity relationship (SAR) of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine derivatives, a notable scarcity of published research on this specific chemical scaffold prevents the creation of a detailed comparison guide. The current body of scientific literature accessible through public databases does not contain sufficient quantitative data or established experimental protocols to conduct a comprehensive analysis of this particular class of compounds.
While the broader family of tetrahydroquinolines and their structural isomers, tetrahydroisoquinolines, have been the subject of extensive research leading to the development of various therapeutic agents, the specific substitution pattern of a methyl group at the 1-position and an amine at the 7-position of the tetrahydroquinoline core remains largely unexplored.
Research into related compounds, such as 7-aminoquinoline and various other substituted tetrahydroquinolines, has shown promise in diverse therapeutic areas, including but not limited to neurodegenerative diseases, cancer, and infectious diseases. For instance, derivatives of 4-aminoquinoline are well-known for their antimalarial properties. This suggests that the this compound core could potentially serve as a valuable scaffold for the design of novel bioactive molecules.
However, without dedicated studies on this specific derivative series, any discussion on their SAR would be purely speculative. The creation of meaningful comparison guides, complete with data tables, experimental methodologies, and visualizations of structure-activity trends, is contingent on the availability of primary research data.
Future Directions:
The lack of information on this compound derivatives highlights a potential area for new research endeavors. Future studies could focus on:
-
The development of synthetic routes to access a diverse library of these derivatives.
-
Screening of these compounds against a variety of biological targets to identify potential therapeutic applications.
-
Systematic investigation of the structure-activity relationships to understand the influence of different substituents on their biological activity.
Such research would be instrumental in determining the therapeutic potential of this unexplored class of compounds and would provide the necessary data for the future development of comprehensive comparison guides for the scientific community.
At present, any attempt to generate a comparison guide as requested would not be based on factual, experimental evidence and would therefore be misleading. We encourage researchers in the field of medicinal chemistry and drug discovery to consider this as an open area for investigation.
A Comparative Analysis of the Bioactivity of Substituted Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant biological activities.[1][2] This guide provides a comparative overview of the bioactivity of various substituted tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. The information is compiled from recent studies to aid researchers in drug discovery and development.
Anticancer Activity
Substituted tetrahydroquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][3][4]
A noteworthy example is 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), which has demonstrated potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines.[4] This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways.[4] Similarly, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) has shown in vitro antiproliferative activity against colorectal cancer cells by inducing massive oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway.[5]
The substitution pattern on the tetrahydroquinoline ring plays a crucial role in determining the anticancer potency. Studies have shown that both saturated (tetrahydrobenzo[h]quinolines) and unsaturated (benzo[h]quinolines) derivatives exhibit cytotoxic effects, with saturated compounds generally showing higher cytotoxicity.[6] For instance, compound 6e, a saturated quinoline, displayed significant cytotoxicity against four human cancer cell lines with IC50 values ranging from 1.86 to 3.91 μM.[6]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted tetrahydroquinolines against different cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | A549 (Lung) | 1.8 ± 0.1 | [4] |
| HCT-116 (Colon) | 2.5 ± 0.2 | [4] | |
| MCF-7 (Breast) | 5.4 ± 0.4 | [4] | |
| HepG2 (Hepatocellular) | 7.2 ± 0.6 | [4] | |
| 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon) | Micromolar concentrations | [5] |
| Compound 6e (a tetrahydrobenzo[h]quinoline derivative) | A549 (Lung) | 1.86 | [6] |
| MCF-7 (Breast) | 3.91 | [6] | |
| A2780 (Ovarian) | 2.45 | [6] | |
| C26 (Colon) | 2.11 | [6] | |
| Compound 2 (a tetrahydroquinoline with a carboxyl group) | MCF-7 (Breast) | 50 (after 72h) | [7] |
| MDA-MB-231 (Breast) | 25 (after 72h) | [7] |
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinolinone 20d
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinolinone 20d, leading to autophagy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted tetrahydroquinoline compounds for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Tetrahydroquinoline derivatives have also demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[8][9] The structural modifications on the tetrahydroquinoline core significantly influence their antimicrobial spectrum and potency.
Several novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have been synthesized and shown to be potent antibacterial agents.[8] For instance, one compound was found to be active against vancomycin-resistant E. faecium with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL, which is significantly lower than that of vancomycin (>64 µg/mL).[8] Another series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with one compound showing an MIC of 2 µg/mL against E. coli and S. pyrogens.[8]
Comparative Antimicrobial Activity Data
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N-methylbenzoindolo[3,2-b]-quinoline derivative | Vancomycin-resistant E. faecium | 4 | [8] |
| 9-bromo indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [8] |
| S. pyrogens ATCC19615 | 2 | [8] | |
| Methicillin-resistant S. aureus (MRSA) | 0.031 | [8] | |
| 4-aminostyrylquinoline derivatives (53, 54, 55, 56) | Leishmania donovani promastigotes | 1.6 - 2.1 (IC50) | [8] |
Experimental Workflow: Antimicrobial Screening
Caption: A generalized workflow for screening the antimicrobial activity of tetrahydroquinoline derivatives.
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The tetrahydroquinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Activity in Neurodegenerative Diseases
Substituted tetrahydroquinolines have also been investigated for their potential therapeutic effects in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.[10][11] Their neuroprotective mechanisms often involve antioxidant and anti-inflammatory actions.[10]
For example, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of Parkinson's disease.[10] The antioxidant effect of quinoline derivatives can be attributed to the secondary nitrogen atom in the hydroquinoline ring, which can form a radical.[10]
In the context of Alzheimer's disease, certain quinoline derivatives have been identified as selective inhibitors of Acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE can help in managing the symptoms of Alzheimer's disease.
Comparative Bioactivity in Neurodegenerative Models
| Compound/Derivative | Model/Target | Observed Effect | Reference |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Rat model of Parkinson's Disease | Alleviation of oxidative stress and inflammation | [10] |
| Various quinoline derivatives | Acetylcholinesterase (AChE) | Selective inhibition (IC50 values reported) | [11] |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Monkey and mouse models | Induced Parkinson's disease-like symptoms | [12] |
Signaling Pathway: Neuroprotection via Antioxidant and Anti-inflammatory Action
Caption: Neuroprotective mechanism of a substituted tetrahydroquinoline through mitigation of oxidative stress and inflammation.
Experimental Protocols
In Vivo Parkinson's Disease Model
-
Animal Model: Male Wistar rats are commonly used. Parkinson's disease is induced by the administration of a neurotoxin like rotenone.
-
Compound Administration: The test tetrahydroquinoline derivative is administered to the treatment group of rats, typically via oral gavage, for a specified period.
-
Behavioral Assessment: Motor coordination and behavior are assessed using tests such as the rotarod test and open field test.
-
Biochemical Analysis: After the treatment period, brain tissues (e.g., striatum and substantia nigra) are collected. Levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) and inflammatory markers (e.g., NF-κB) are measured using techniques like ELISA and Western blotting.
-
Histopathological Examination: Brain sections are stained (e.g., with tyrosine hydroxylase antibody) to assess the extent of dopaminergic neuron loss.
This guide highlights the significant potential of substituted tetrahydroquinolines in various therapeutic areas. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and evaluate novel tetrahydroquinoline-based drug candidates. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising compounds.[13][14]
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hits from High-Throughput Screening of Quinoline Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) of quinoline libraries has emerged as a powerful strategy for the identification of novel therapeutic candidates. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the initial "hits" from an HTS campaign require rigorous validation to eliminate false positives and prioritize the most promising compounds for lead optimization. This guide provides an objective comparison of common hit validation strategies, supported by experimental data and detailed protocols, to aid researchers in this critical phase of drug discovery.
Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives
A primary step in validating hits from anticancer drug screens is to determine the cytotoxic potential of the compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the IC50 values for a selection of quinoline derivatives, showcasing the diversity of their activity profiles.
| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Bis-Quinoline | 2a | HeLa | Cervical Cancer | 0.14[1] |
| HCT116 | Colon Cancer | <1[1] | ||
| M14 | Melanoma | <1[1] | ||
| HT1080 | Fibrosarcoma | <1[1] | ||
| U937 | Leukemia | 0.7[1] | ||
| HL60 | Leukemia | 0.2[1] | ||
| 2b | MCF-7 | Breast Cancer | 0.3[1] | |
| Quinoline-Imidazole | 12a | HepG2 | Liver Cancer | 2.42[2] |
| A549 | Lung Cancer | 6.29[2] | ||
| PC-3 | Prostate Cancer | 5.11[2] | ||
| WI-38 | Normal Lung Fibroblast | 32.8[2] | ||
| Quinoline/Chalcone Hybrid | 4c | K-562 | Leukemia | 7.72[3] |
| MOLT-4 | Leukemia | 8.17[3] | ||
| HOP-92 | Non-Small Cell Lung | 2.37[3] | ||
| SNB-75 | CNS Cancer | 2.38[3] | ||
| RXF 393 | Renal Cancer | 2.21[3] | ||
| HS 578T | Breast Cancer | 2.38[3] | ||
| Quinoline-8-Sulfonamides | 9a | C32 | Amelanotic Melanoma | 520[4] |
| COLO829 | Melanotic Melanoma | 376[4] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 609[4] | ||
| U87-MG | Glioblastoma | 756[4] | ||
| A549 | Lung Cancer | 496[4] |
Experimental Protocols: Key Validation Assays
Reproducible and well-documented experimental protocols are fundamental to the validation process. Below are detailed methodologies for commonly employed assays to confirm the cytotoxic and apoptotic effects of quinoline hits.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Complete cell culture medium
-
Lysis buffer (provided in the kit)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with quinoline derivatives in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[5][6]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).[6][8]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[5]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Binding buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
-
Mandatory Visualizations
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for validating hits from a high-throughput screen of a quinoline library.
Caption: A streamlined workflow for validating hits from HTS of quinoline libraries.
Signaling Pathway
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for quinoline-based inhibitors.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Comparison with Alternative Validation Strategies
While cell-based cytotoxicity and apoptosis assays are fundamental, a comprehensive validation strategy should include orthogonal and biophysical assays to confirm direct target engagement and rule out non-specific effects.[12][13]
-
Orthogonal Assays: These assays measure the same biological endpoint as the primary screen but use a different technology or readout. For instance, if the primary screen was a fluorescence-based assay, an orthogonal assay could be luminescence- or absorbance-based. This helps to eliminate compounds that interfere with the primary assay's detection method.[12]
-
Biophysical Assays: These methods directly measure the binding of a compound to its purified target protein, providing crucial information about affinity, kinetics, and thermodynamics.[] Common biophysical techniques include:
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[13][]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[][15]
-
Thermal Shift Assays (TSA): Determines if a compound binds to a protein by measuring changes in its thermal stability.[12][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe the interaction between a compound and its target at the atomic level.[][16]
-
By employing a multi-faceted validation approach that combines cell-based functional assays with orthogonal and biophysical methods, researchers can confidently identify and prioritize quinoline hits with the highest potential for successful development into novel therapeutics.
References
- 1. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation | MDPI [mdpi.com]
- 2. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 15. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
For researchers, scientists, and drug development professionals, establishing the isomeric purity of a compound is a critical step in ensuring its safety, efficacy, and quality. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a key intermediate in various pharmaceutical syntheses. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The isomeric landscape of this compound is twofold. Firstly, as a chiral center exists at the 1-position of the tetrahydroquinoline ring, it can exist as a pair of enantiomers. Secondly, positional isomers, where the methyl or amine group is located at different positions on the tetrahydroquinoline scaffold, represent potential process-related impurities. Therefore, a robust analytical method must be capable of separating both enantiomers and positional isomers.
Comparative Analysis of Key Methodologies
The primary analytical techniques for assessing the isomeric purity of this compound include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different aspects of isomeric purity analysis.
Chromatographic Techniques: HPLC, SFC, and GC-MS
Chromatographic methods are the workhorses for the separation and quantification of isomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most established technique for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® and Chiralcel® columns, are particularly effective for resolving the enantiomers of tetrahydroquinoline derivatives.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages in terms of speed, reduced organic solvent consumption, and often unique selectivity.
For the analysis of volatile and thermally stable positional isomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool. Derivatization is often employed to improve the chromatographic behavior of the amine analytes.
Below is a summary of typical performance data for these chromatographic techniques in the analysis of this compound and its potential isomers.
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Typical Analysis Time (min) | Resolution (Rs) for Enantiomers | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 15-25 | > 2.0 | ~0.1 µg/mL | Robust, widely available, excellent enantioselectivity. | Higher solvent consumption, longer run times than SFC. |
| Chiral SFC | Chiralcel® OD-H (150 x 4.6 mm, 5 µm) | CO₂/Methanol/Isopropylamine (70:30:0.1, v/v/v) | 5-10 | > 1.8 | ~0.1 µg/mL | Fast analysis, reduced solvent waste, orthogonal selectivity to HPLC. | Requires specialized instrumentation. |
| GC-MS | Chirasil-Val Capillary Column | Helium | 20-30 | N/A (for positional isomers) | ~1 ng/mL | High sensitivity and specificity for positional isomers. | Requires derivatization, not suitable for non-volatile compounds. |
Non-Chromatographic Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents (CSAs), provides an elegant and powerful method for determining enantiomeric purity without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct and quantifiable signals in the NMR spectrum.
| Technique | Reagent | Typical Sample Concentration | Analysis Time | Key Advantages | Key Disadvantages |
| ¹H NMR with CSA | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | 5-10 mg in 0.6 mL CDCl₃ | < 10 min | No separation needed, provides structural information, absolute configuration can sometimes be inferred. | Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and serve as a strong starting point for method development and validation.
Chiral HPLC Method
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Chiral SFC Method
-
Instrumentation: SFC system with a back-pressure regulator and UV detector.
-
Column: Chiralcel® OD-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Isopropylamine as an additive.
-
Gradient: Isocratic at 30% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Methanol.
GC-MS Method for Positional Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.
-
Column: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 220 °C at 5 °C/min, and hold for 5 min.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.
¹H NMR Method for Enantiomeric Purity
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample and 1.2 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Integrate the well-resolved signals corresponding to each enantiomer to determine the enantiomeric ratio.
Visualizing the Analytical Workflow
To further clarify the process, the following diagrams illustrate the logical workflow for isomeric purity analysis of this compound.
Caption: General workflow for the isomeric purity analysis.
Caption: Comparison of chromatographic techniques for isomeric analysis.
Conclusion
The selection of an appropriate analytical method for the isomeric purity of this compound depends on the specific requirements of the analysis. For enantiomeric purity, both chiral HPLC and SFC are excellent choices, with SFC offering significant advantages in speed and sustainability. For the analysis of positional isomers, GC-MS provides high sensitivity, while HPLC offers a versatile alternative. NMR spectroscopy with chiral solvating agents is a rapid and powerful tool for the direct determination of enantiomeric excess, complementing the chromatographic techniques. By understanding the strengths and limitations of each method, researchers can confidently select and implement a strategy that ensures the quality and purity of this important pharmaceutical intermediate.
A Comparative Guide to the Synthesis of Substituted Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The synthesis of substituted aminoquinolines, in particular, is of paramount interest due to their prevalence in antimalarial, anticancer, and anti-inflammatory drugs. This guide provides an objective comparison of classical and modern synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Classical Synthetic Routes: Time-Tested Methodologies
For over a century, several named reactions have been the bedrock of quinoline synthesis. These methods typically involve the cyclization of anilines or related precursors and offer robust pathways to a variety of quinoline cores.
Overview of Classical Syntheses
| Synthetic Route | Key Reactants | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Harsh: strongly acidic, high temperatures (>150°C), exothermic | 84-91% for unsubstituted quinoline; can be lower for substituted derivatives.[1] | Uses readily available starting materials. | Often violent and difficult to control; harsh conditions limit substrate scope.[1][2] |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, strong acid (e.g., HCl) | Strongly acidic, requires heating.[3][4] | Moderate to good. | A modification of the Skraup synthesis with broader applicability for substituted quinolines.[4] | Prone to polymerization of the carbonyl compound, leading to tar formation.[5][6] |
| Combes Synthesis | Aniline, β-diketone, strong acid (e.g., H₂SO₄) | Acid-catalyzed condensation followed by cyclization.[3][7] | Good. | Effective for the synthesis of 2,4-disubstituted quinolines.[7] | The use of strong acid can be a limitation for sensitive substrates. |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | High temperature (around 250°C) for cyclization.[8][9] | Can be up to 95% with an inert, high-boiling solvent.[9] | A reliable method for the synthesis of 4-hydroxyquinolines.[8][10] | Requires very high temperatures for the cyclization step.[9] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group | Can be catalyzed by acid or base, often under mild conditions.[11] | Good to excellent (often >90%).[12] | High versatility and atom economy; generally milder conditions than other classical methods.[11] | Requires the synthesis of often less accessible 2-aminoaryl aldehydes or ketones. |
Modern Synthetic Routes: Efficiency and Versatility
Contemporary approaches to aminoquinoline synthesis often employ transition-metal catalysis, offering milder reaction conditions, greater functional group tolerance, and access to novel substitution patterns.
Overview of Modern Syntheses
| Synthetic Route | Catalyst | Key Reactants | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |
| Palladium-Catalyzed Amination | Palladium complexes (e.g., Pd(OAc)₂) | Aryl halides/triflates, amines | Often requires a phosphine ligand and a base. | Good to excellent. | Broad substrate scope and high efficiency. | The cost of palladium and ligands can be a drawback. |
| Copper-Catalyzed Amination | Copper salts (e.g., CuI) | Aryl halides, amines | Generally requires a ligand and a base. | Good to excellent (e.g., 80% for 4-amino-7-chloroquinoline).[13] | A more economical alternative to palladium catalysis.[13] | Can sometimes require higher reaction temperatures than palladium-catalyzed methods. |
| Iron-Catalyzed Synthesis | Iron salts (e.g., Fe(acac)₃) | Aldehydes, amines, alkynes | Multicomponent reactions, often in a one-pot fashion.[14] | Moderate to excellent.[14] | Utilizes an earth-abundant and environmentally benign metal.[14] | The development of iron-catalyzed methods is still an active area of research. |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
This protocol is adapted from established literature.[1]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a fume hood, carefully combine aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with caution.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become more exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
Protocol 2: Friedländer Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[11]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium tetrachloride (ZrCl₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Synthesis of 4-Amino-7-chloroquinoline
This protocol is a representative example of a modern synthetic approach.[13]
Materials:
-
7-Chloro-4-iodoquinoline
-
N-methylethanolamine
-
Formamide
-
Copper(I) iodide (CuI)
Procedure:
-
In a Schlenk tube, combine 7-chloro-4-iodoquinoline (1 eq.), N-methylethanolamine (22 eq.), formamide (126 eq.), and copper(I) iodide (0.3 eq.).
-
Seal the tube and heat the mixture to 80°C for 2.5 hours.
-
After cooling, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.
-
The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental mechanisms of key synthetic routes and a comparative workflow.
Caption: Mechanistic pathways of the Friedländer synthesis.
Caption: Key steps in the Skraup synthesis of quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. iipseries.org [iipseries.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions [organic-chemistry.org]
Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Predictive Outlook on In Silico and In Vitro Activities
A comprehensive evaluation of the biological activities of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is currently limited by the absence of specific published in silico and in vitro data. This guide provides a comparative framework based on the known bioactivities of the broader tetrahydroquinoline (THQ) scaffold, alongside detailed protocols for its future experimental evaluation and in silico characterization.
The tetrahydroquinoline core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and antifungal activities.[1][2] While specific experimental data for this compound is not available in the public domain, this guide outlines the potential biological activities and the methodologies to verify them, providing a valuable resource for researchers in drug discovery and development.
Comparison with Tetrahydroquinoline Derivatives
To infer the potential activities of this compound, we can look at the performance of other substituted tetrahydroquinolines. The biological activity of these compounds is highly dependent on the nature and position of their substituents.
Table 1: Comparative Cytotoxic Activity of Tetrahydroquinoline Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 15 (a pyrazolo[3,4-b]quinolin-3-amine derivative) | MCF-7 (Breast Cancer) | 15.16 | [3] |
| HepG-2 (Liver Cancer) | 18.74 | [3] | |
| A549 (Lung Cancer) | 18.68 | [3] | |
| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | HCT-116 (Colon Cancer) | ~13 | [4] |
| A549 (Lung Cancer) | Potent Cytotoxicity | [4] | |
| Compound 10e (a morpholine-substituted THQ derivative) | A549 (Lung Cancer) | 0.033 | [2] |
| Compound 10h (a morpholine-substituted THQ derivative) | MCF-7 (Breast Cancer) | 0.087 | [2] |
Table 2: Comparative Antimicrobial Activity of Quinoline and Tetrahydroquinoline Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indolizinoquinoline-5,12-dione derivative (Compound 7) | E. coli ATCC25922 | 2 | [1] |
| S. pyrogens ATCC19615 | 2 | [1] | |
| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrids (Compounds 16, 17, 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [1] |
| 7-substituted quinolin-8-ol derivative (Compound 5) | B. subtilis | 10 | [5] |
| Quinolinequinone (QQ2 and QQ6) | Clinically resistant Staphylococcus spp. | MIC50/90 = 2.44/9.76 | [6] |
Proposed Experimental Evaluation
To ascertain the biological profile of this compound, a series of in vitro assays are recommended. Below are detailed protocols for key experiments.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to evaluate the cytotoxic effects of the compound on various cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 2: In Vitro Antimicrobial Activity using Broth Microdilution Method (for MIC determination)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial and fungal strains.
-
Microorganism Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganisms with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Silico Prediction Workflow
In the absence of experimental data, in silico methods provide a valuable first pass at predicting the pharmacological and toxicological profile of a new chemical entity.
Caption: A typical in silico workflow for predicting the bioactivity and safety of a novel compound.
Potential Signaling Pathway Involvement
Given the prevalence of anticancer activity among tetrahydroquinoline derivatives, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by bioactive compounds.
Conclusion
While this compound remains an uncharacterized compound in the scientific literature, the known biological activities of the tetrahydroquinoline scaffold suggest its potential as a cytotoxic, antimicrobial, or antifungal agent. The experimental protocols and in silico workflows detailed in this guide provide a clear roadmap for its comprehensive evaluation. Future research is necessary to elucidate the specific in vitro activities and mechanisms of action of this compound, which may hold promise for the development of new therapeutic agents.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Novel Quinoline Derivatives on Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed novel quinoline derivatives against various human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents. This document summarizes key experimental data, details the methodologies used for these assessments, and illustrates relevant biological pathways and workflows.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of several novel quinoline derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, was determined for each derivative. The results are summarized in the table below, with lower IC50 values indicating greater potency.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||
| Quinoline-Chalcone Hybrid | Compound 9i | A549 (Lung) | 1.91-5.29 | Cisplatin | 15.3 |
| K-562 (Leukemia) | 1.91-5.29 | Cisplatin | 2.71 | ||
| Quinoline-Chalcone Hybrid | Compound 9j | A549 (Lung) | 1.91-5.29 | Cisplatin | 15.3 |
| K-562 (Leukemia) | 1.91-5.29 | Cisplatin | 2.71 | ||
| Indolo[2,3-b]quinoline | BAPPN | HepG2 (Liver) | 3.3 (µg/mL) | - | - |
| HCT-116 (Colon) | 23 (µg/mL) | - | - | ||
| MCF-7 (Breast) | 3.1 (µg/mL) | - | - | ||
| A549 (Lung) | 9.96 (µg/mL) | - | - | ||
| Phosphorous-substituted Quinoline | Compound 20 | A549 (Lung) | 0.03 | - | - |
| Quinoline-3-carboxamide | Compound 39 | MCF-7 (Breast) | 3.35 | - | - |
| Pyrazolo-quinoline | Compound 42 | MCF-7 (Breast) | 7.21 | - | - |
| Quinoline Acetohydrazide | Compound 62 | MCF-7 (Breast) | <2.44 | Doxorubicin | 2.444 |
| G-361 (Skin) | <2.44 | Doxorubicin | 2.444 | ||
| Quinoline Acetohydrazide | Compound 63 | MCF-7 (Breast) | <2.44 | Doxorubicin | 2.444 |
| G-361 (Skin) | <2.44 | Doxorubicin | 2.444 | ||
| Quinoline Acetohydrazide | Compound 64 | MCF-7 (Breast) | <2.44 | Doxorubicin | 2.444 |
| G-361 (Skin) | <2.44 | Doxorubicin | 2.444 |
Note: The data presented is a compilation from multiple studies. Direct comparison between all compounds may be limited by variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the novel quinoline derivatives. A vehicle control (e.g., DMSO) and a no-treatment control are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the quinoline derivatives for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[3]
-
Cell Seeding and Treatment: Cells are cultured in appropriate plates or flasks and treated with the desired concentrations of quinoline derivatives for a specified duration.
-
Cell Harvesting: Cells are harvested, including both adherent and floating populations, to ensure all cells are collected.
-
Fixation: The cells are washed with PBS and then fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a DNA-intercalating dye, most commonly propidium iodide (PI). The staining solution also contains RNase A to degrade RNA and ensure that only DNA is stained.
-
Incubation: The cells are incubated with the staining solution in the dark.
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and biological signaling pathways relevant to the cytotoxic activity of novel quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
Evaluating Off-Target Effects: A Comparative Guide for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available experimental data specifically detailing the off-target effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is limited. This guide therefore provides a framework for evaluating such effects by outlining standard experimental protocols and presenting a comparative analysis of a structurally related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), for illustrative purposes. The data presented for 1MeTIQ should not be directly extrapolated to this compound.
Introduction to Off-Target Effect Evaluation
The assessment of off-target interactions is a critical component of drug discovery and development, as these unintended interactions can lead to adverse drug reactions or previously undiscovered therapeutic applications. A thorough evaluation of a compound's selectivity is essential to build a comprehensive safety and efficacy profile. This guide outlines key experimental approaches for characterizing the off-target profile of novel chemical entities like this compound.
Comparative Analysis: Target and Off-Target Profiles
While specific data for this compound is not available, we can illustrate a comparative data table using its structural analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). 1MeTIQ is an endogenous amine that has demonstrated neuroprotective properties.[1][2][3] Its known interactions provide a basis for understanding potential off-target effects for related molecules.
Table 1: Illustrative Comparative Off-Target Profile of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
| Target Class | Specific Target | 1MeTIQ Activity/Binding | Alternative Compound 1 (Hypothetical) | Alternative Compound 2 (Hypothetical) |
| Primary Target(s) | Not fully elucidated | Neuroprotective effects observed in models of neurotoxicity.[1][2] | High affinity for Target X (e.g., IC50 = 10 nM) | Moderate affinity for Target Y (e.g., Ki = 150 nM) |
| Off-Targets | Monoamine Oxidase (MAO) | Inhibition of MAO.[1][3] | No significant MAO inhibition (IC50 > 10 µM) | Potent MAO-A inhibitor (IC50 = 50 nM) |
| Glutamatergic System | Antagonism of the glutamatergic system.[1][3] | No activity at glutamate receptors. | Weak partial agonist at NMDA receptors. | |
| Mitochondrial Complex I | Prevents MPP+-induced inhibition.[4] | No effect on mitochondrial respiration. | Induces mitochondrial toxicity at high concentrations. | |
| Kinase Panel (400+ kinases) | Data not available | >90% inhibition of Kinase Z at 1 µM | No significant kinase inhibition at 10 µM | |
| GPCR Panel (100+ receptors) | Data not available | Antagonist at 5-HT2A receptor (Ki = 200 nM) | Agonist at Dopamine D2 receptor (EC50 = 500 nM) |
Experimental Protocols for Off-Target Profiling
To generate the data required for a comprehensive comparison, a tiered approach to off-target screening is recommended.
Broad Panel Screening (Tier 1)
The initial step involves screening the compound against large panels of known drug targets to identify potential off-target interactions.
-
Kinase Profiling:
-
Objective: To assess the inhibitory activity of the compound against a broad range of protein kinases.
-
Methodology: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The percentage of inhibition is measured using methods like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. For any significant inhibition observed, follow-up dose-response studies are conducted to determine the IC50 value.
-
-
Receptor Binding Assays:
-
Objective: To identify binding affinities for a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Methodology: Radioligand binding assays are the gold standard. The test compound is incubated with cell membranes expressing the target receptor and a radiolabeled ligand with known affinity. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify direct target engagement in a cellular context.
-
Methodology: Cells are treated with the compound and then subjected to a temperature gradient. The principle is that a ligand-bound protein will be stabilized and thus remain soluble at higher temperatures compared to the unbound protein. The soluble fraction of proteins at different temperatures is analyzed by techniques like Western blotting or mass spectrometry to identify stabilized proteins, indicating a direct interaction.
-
Functional and Phenotypic Assays (Tier 2)
For any significant "hits" from Tier 1, functional assays are employed to determine the pharmacological effect of the interaction (e.g., agonist, antagonist, inverse agonist).
-
Cell-Based Functional Assays:
-
Objective: To characterize the functional consequences of receptor binding.
-
Methodology: For GPCRs, this could involve measuring second messenger levels (e.g., cAMP, Ca2+) in response to compound treatment. For ion channels, techniques like patch-clamp electrophysiology can be used to measure changes in ion flow.
-
-
Phenotypic Screening:
-
Objective: To assess the overall effect of the compound on cellular phenotypes.
-
Methodology: High-content imaging can be used to monitor changes in cell morphology, proliferation, apoptosis, or other cellular processes in various cell lines. This can uncover unexpected off-target effects that might not be identified in target-based screens.
-
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Evaluation
The following diagram illustrates a typical workflow for identifying and validating off-target effects.
Hypothetical Signaling Pathway Modulation
Based on the known activities of the related compound 1MeTIQ, a molecule like this compound might interact with pathways involved in neuroprotection and monoamine metabolism. The diagram below illustrates a simplified dopaminergic signaling pathway and potential points of interaction.
Conclusion
A comprehensive evaluation of off-target effects is paramount for the successful development of any new therapeutic agent. While direct experimental data for this compound is currently lacking in the public domain, the protocols and comparative frameworks outlined in this guide provide a robust strategy for its characterization. By employing a combination of broad panel screening and subsequent functional validation, researchers can build a detailed selectivity profile, enabling a more informed assessment of the compound's therapeutic potential and safety.
References
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS No. 304690-94-6), a heterocyclic amine utilized in various research and development applications. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
Based on available safety data, this compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate care, utilizing personal protective equipment (PPE) and adhering to established laboratory safety protocols.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. In case of contact, wash skin with soap and water.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust or vapors. Use in a well-ventilated area or with respiratory protection.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following procedure outlines a safe and compliant approach.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container. Avoid generating dust during collection.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated Labware: Decontaminate glassware and equipment that has come into contact with the chemical. If decontamination is not feasible, dispose of the items as hazardous waste.
3. Waste Container Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "304690-94-6"
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
The associated hazards (e.g., "Harmful," "Irritant").
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Ensure it is stored away from incompatible materials.
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They will provide specific instructions for the final disposal of the waste.
-
Never dispose of this compound down the drain or in the regular trash. Amines can be harmful to aquatic life, and improper disposal can lead to environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. When in doubt, contact your Environmental Health and Safety department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
